molecular formula C19H19F3N4O2S B12397504 IK-930 CAS No. 2563892-44-2

IK-930

Cat. No.: B12397504
CAS No.: 2563892-44-2
M. Wt: 424.4 g/mol
InChI Key: TVBGCXJDLVRDSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-3-(1-methylimidazol-4-yl)-4-[[4-(trifluoromethyl)phenyl]methylamino]benzenesulfonamide is a potent and selective ATP-competitive inhibitor of the c-Met (Mesenchymal-epithelial transition factor) receptor tyrosine kinase. The Hepatocyte Growth Factor (HGF)/c-Met signaling pathway is a critical regulator of invasive growth, a program encompassing cell proliferation, survival, and migration. Dysregulation of this pathway, through c-Met gene amplification, mutation, or protein overexpression, is a well-documented driver of tumorigenesis, metastasis, and acquired resistance to targeted therapies in various cancers, including non-small cell lung, gastric, and renal cell carcinomas. This compound exerts its research value by specifically blocking c-Met autophosphorylation and subsequent downstream activation of key effectors like the MAPK and PI3K/Akt pathways. By potently inhibiting c-Met, researchers can investigate the role of this oncogenic driver in cancer cell proliferation, survival, and invasion , and explore its function in the tumor microenvironment. Its application is crucial for studying mechanisms of resistance to other targeted agents and for evaluating the therapeutic potential of c-Met inhibition, both as a monotherapy and in combination regimens, in preclinical models. This makes it an essential tool for elucidating the complexities of oncogenic signaling and for advancing the development of novel anticancer strategies.

Properties

CAS No.

2563892-44-2

Molecular Formula

C19H19F3N4O2S

Molecular Weight

424.4 g/mol

IUPAC Name

N-methyl-3-(1-methylimidazol-4-yl)-4-[[4-(trifluoromethyl)phenyl]methylamino]benzenesulfonamide

InChI

InChI=1S/C19H19F3N4O2S/c1-23-29(27,28)15-7-8-17(16(9-15)18-11-26(2)12-25-18)24-10-13-3-5-14(6-4-13)19(20,21)22/h3-9,11-12,23-24H,10H2,1-2H3

InChI Key

TVBGCXJDLVRDSU-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)NCC2=CC=C(C=C2)C(F)(F)F)C3=CN(C=N3)C

Origin of Product

United States

Troubleshooting & Optimization

IK-930 Technical Support Center: Troubleshooting Solubility and Preparation in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for IK-930. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and preparation of this compound in DMSO for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is a potent and selective oral inhibitor of the transcriptional enhanced associate domain (TEAD) family of transcription factors.[1][2][3] It functions by preventing the auto-palmitoylation of TEAD, a critical post-translational modification required for its interaction with the co-activators YAP and TAZ.[1] By disrupting the TEAD-YAP/TAZ interaction, this compound inhibits the transcription of genes that drive cell proliferation and survival, particularly in cancers with a dysregulated Hippo signaling pathway.[1]

Q2: What is the solubility of this compound in DMSO?

The solubility of this compound in DMSO is consistently reported to be high, though values may vary slightly between suppliers. It is crucial to use fresh, anhydrous DMSO for optimal solubility, as DMSO is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[1][4]

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

For long-term storage, this compound powder should be stored at -20°C for up to three years.[3][4] Once dissolved in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[4] Store stock solutions at -80°C for up to one year or at -20°C for up to one month.[1]

Troubleshooting Guide: this compound Precipitation Issues

Issue 1: this compound powder does not fully dissolve in DMSO.

Possible Causes:

  • Suboptimal DMSO quality: The DMSO may have absorbed moisture, reducing its solvating capacity.

  • Insufficient agitation or temperature: The compound may require more energy to dissolve completely.

  • Concentration exceeds solubility limit: The intended concentration may be higher than the actual solubility under the given conditions.

Solutions:

  • Use fresh, high-quality DMSO: Always use a new, unopened bottle of anhydrous or molecular biology grade DMSO.

  • Aid dissolution:

    • Vortexing: Vigorously vortex the solution for several minutes.

    • Sonication: Use a bath sonicator to provide mechanical agitation.

    • Warming: Gently warm the solution in a water bath (e.g., 37°C) for a short period. Caution: Be mindful of the compound's stability at elevated temperatures.

  • Prepare a slightly lower concentration: If the compound still does not dissolve, try preparing a stock solution at a slightly lower concentration (e.g., 80 mg/mL instead of 100 mg/mL).

Issue 2: Precipitation occurs when diluting the DMSO stock solution into aqueous cell culture medium.

This is a common phenomenon known as "solvent shock," where the rapid change in solvent polarity from DMSO to an aqueous environment causes the hydrophobic compound to precipitate.

Possible Causes:

  • High final concentration: The desired final concentration in the media may exceed the aqueous solubility of this compound.

  • Rapid dilution: Adding the DMSO stock directly and quickly to the aqueous medium can induce precipitation.

  • Media components: Interactions with salts, proteins, or other components in the culture medium can affect solubility.

  • Temperature and pH shifts: Changes in temperature and pH between the stock solution and the final medium can impact solubility.

Solutions:

  • Optimize the dilution process:

    • Stepwise dilution: Perform serial dilutions in the cell culture medium rather than a single large dilution.

    • Slow addition with mixing: Add the DMSO stock dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling to ensure rapid and even dispersion.

  • Reduce the final DMSO concentration: While preparing a more concentrated stock allows for a smaller volume to be added, this can increase the risk of precipitation. Conversely, using a more dilute stock increases the final DMSO concentration in the culture, which can be toxic to cells. Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%.[5][6]

  • Test solubility in different media: If precipitation persists, consider testing the solubility of this compound in different base media, as their compositions can influence compound solubility.

  • Pre-warm the media: Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution.

Quantitative Data Summary

ParameterValueSource(s)
Molecular Weight 424.44 g/mol [1][4]
Solubility in DMSO 85 - 100 mg/mL (200.26 - 235.60 mM)[1][4]
Solubility in Water Insoluble[1]
Solubility in Ethanol ~4 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • (Optional) Bath sonicator

  • Procedure:

    • Calculate the required mass of this compound for your desired volume of 100 mM stock solution (Molecular Weight = 424.44 g/mol ).

    • Aseptically weigh the this compound powder and transfer it to a sterile tube.

    • Add the calculated volume of anhydrous DMSO to the powder.

    • Vortex the solution vigorously until the powder is completely dissolved. If necessary, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium
  • Materials:

    • 100 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) complete cell culture medium

    • Sterile conical tubes or microcentrifuge tubes

  • Procedure (for a final concentration of 10 µM):

    • Prepare an intermediate dilution of the 100 mM stock solution. For example, dilute 1:10 in sterile DMSO to make a 10 mM intermediate stock.

    • Warm the required volume of complete cell culture medium to 37°C.

    • To achieve a final concentration of 10 µM, add the 10 mM intermediate stock to the pre-warmed medium at a 1:1000 dilution (e.g., 1 µL of 10 mM stock into 999 µL of medium).

    • Crucially , add the intermediate stock dropwise to the medium while gently swirling or vortexing the tube to ensure rapid and even dispersion.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

IK_930_Signaling_Pathway cluster_Hippo_Pathway Hippo Signaling Pathway cluster_Nucleus Nucleus MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_active YAP/TAZ (dephosphorylated) TEAD TEAD TEAD_nucleus TEAD YAP_TAZ_active->TEAD_nucleus co-activates Gene_Expression Target Gene Expression TEAD_nucleus->Gene_Expression promotes IK930 This compound IK930->TEAD inhibits auto-palmitoylation

Caption: Mechanism of action of this compound in the Hippo signaling pathway.

Troubleshooting_Workflow cluster_Stock DMSO Stock Troubleshooting cluster_Working Working Solution Troubleshooting Start Start: Prepare this compound Solution Precipitation_Observed Precipitation Observed? Start->Precipitation_Observed Stock_or_Working In DMSO Stock or Working Solution? Precipitation_Observed->Stock_or_Working Yes Solution_Clear Solution is Clear: Proceed with Experiment Precipitation_Observed->Solution_Clear No Use_Fresh_DMSO Use Fresh, Anhydrous DMSO Stock_or_Working->Use_Fresh_DMSO Stock Slow_Dilution Slow, Stepwise Dilution into Pre-warmed Media Stock_or_Working->Slow_Dilution Working Aid_Dissolution Aid Dissolution: Vortex, Sonicate, Warm Gently Use_Fresh_DMSO->Aid_Dissolution Lower_Concentration Consider Lowering Stock Concentration Aid_Dissolution->Lower_Concentration Lower_Concentration->Solution_Clear Check_Final_Conc Check Final Concentration Slow_Dilution->Check_Final_Conc Test_Media Test in Different Base Media Check_Final_Conc->Test_Media Test_Media->Solution_Clear End End Solution_Clear->End

Caption: Troubleshooting workflow for this compound precipitation issues.

References

identifying and mitigating IK-930 off-target effects in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IK-930, a selective TEAD1 inhibitor, in in vitro studies. The information is designed to help identify and mitigate potential off-target effects and to ensure robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an orally bioavailable, potent, and selective small-molecule inhibitor of the TEA Domain (TEAD) family of transcription factors, with a primary selectivity for TEAD1. It functions by binding to the central lipid pocket of TEAD, which prevents the auto-palmitoylation required for its interaction with the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). This disruption of the YAP/TAZ-TEAD complex inhibits the transcription of downstream target genes involved in cell proliferation, survival, and oncogenesis.[1] Additionally, this compound has been shown to promote the interaction between TEAD1 and VGLL4, a transcriptional repressor, which further contributes to the suppression of oncogenic TEAD signaling.[1][2]

Q2: What are the known on-target and potential off-target effects of this compound observed in preclinical and clinical studies?

A2: In preclinical and early clinical studies, the following effects have been observed:

  • On-Target Effects: Inhibition of proliferation in Hippo pathway-deficient cancer cell lines is the primary on-target effect.[2]

  • Potential On-Target Toxicities:

    • Proteinuria: This is considered a potential on-target effect of broad TEAD inhibition. With the TEAD1-selective this compound, treatment-related proteinuria has been observed but was generally mild to moderate and did not necessitate dose reduction.[2][3]

    • Liver Enzyme Elevation: Reversible liver enzyme elevation has been noted in some patients, particularly those with significant liver metastases.[3]

  • Off-Target Profile: Preclinical data suggests this compound is highly selective, showing inactivity against a broad panel of kinases, receptors, and transporters. However, comprehensive off-target profiling is recommended for any new experimental system.

Q3: How does the selectivity of this compound for TEAD1 compare to other TEAD paralogs?

A3: this compound was designed as a TEAD1-selective inhibitor to achieve a better therapeutic window by avoiding toxicities associated with pan-TEAD inhibition, such as renal toxicity.[1] While specific head-to-head IC50 values across all TEAD paralogs are not consistently reported in publicly available literature, preclinical studies have confirmed its preferential binding to and inhibition of TEAD1.

Troubleshooting Guide

Problem 1: Inconsistent or lower than expected potency of this compound in cellular assays.
Possible Cause Suggested Solution
Cell Line Insensitivity The cell line may not be dependent on the Hippo-YAP/TAZ-TEAD signaling pathway. Confirm the Hippo pathway status of your cell line (e.g., NF2 mutation, LATS1/2 mutation, YAP/TAZ amplification). Use a well-characterized Hippo-dependent cell line (e.g., NCI-H226, MSTO-211H) as a positive control.
Compound Stability/Solubility This compound may be unstable or precipitating in your culture medium. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and dilute fresh for each experiment. Visually inspect the media for any precipitation after adding the compound. Consider using a formulation with improved solubility if issues persist.
Assay-Specific Issues The chosen assay may not be sensitive enough to detect the effects of TEAD inhibition. For viability assays, ensure the assay duration is sufficient for the anti-proliferative effects to manifest (typically 72 hours or longer). For target engagement assays, confirm that the downstream readout is robustly regulated by TEAD in your cell line.
High Serum Concentration High concentrations of serum in the culture medium can lead to protein binding of the compound, reducing its effective concentration. Consider reducing the serum concentration during the treatment period, if compatible with your cell line's health.
Incorrect Data Analysis Ensure that dose-response curves are properly fitted and that IC50 values are calculated using appropriate software. Include proper controls (vehicle-only and positive control inhibitor) in every experiment.
Problem 2: Observing unexpected cellular phenotypes or toxicity at concentrations where on-target effects are expected.
Possible Cause Suggested Solution
Potential Off-Target Effects Even highly selective inhibitors can have off-target activities at higher concentrations. Perform a comprehensive off-target profiling study (see Experimental Protocols section). This could include a kinome scan or a broader panel of receptor and enzyme assays.
Cell Line-Specific Toxicity The observed toxicity may be specific to the genetic or metabolic background of your cell line. Test the effect of this compound on a panel of different cell lines, including non-cancerous cell lines, to assess for general cytotoxicity versus on-target anti-proliferative effects.
On-Target Toxicity in a Novel Context The phenotype may be a previously uncharacterized on-target effect of TEAD1 inhibition in your specific cellular model. To investigate this, use a rescue experiment. For example, if possible, overexpress a constitutively active form of a downstream effector of TEAD1 to see if it reverses the observed phenotype.
Crosstalk with Other Signaling Pathways Inhibition of the Hippo pathway can lead to crosstalk with other signaling pathways such as the Wnt/β-catenin, TGF-β, and PI3K-AKT-mTOR pathways.[4][5][6][7] An observed phenotype might be an indirect consequence of this crosstalk. Use pathway analysis tools (e.g., Western blotting for key pathway markers, reporter assays for other pathways) to investigate this possibility.

Data Presentation

Table 1: Summary of this compound Activity in Preclinical Models

Parameter Value/Observation Reference
Target TEAD1-selective inhibitor[1]
Mechanism of Action Binds to the central lipid pocket of TEAD, preventing auto-palmitoylation and disrupting the YAP/TAZ-TEAD interaction. Promotes TEAD1-VGLL4 interaction.[1][2]
In Vitro Potency (NCI-H226 cells) EC50 < 0.1 µM[8]
In Vitro Potency (MCF-7 TEAD reporter) IC50 < 0.1 µM[8]
Clinical Observations (Phase 1) Treatment-related proteinuria (Grade 1-2), Reversible liver enzyme elevation[2][3]

Experimental Protocols

Protocol 1: 8xGTIIC-Luciferase Reporter Assay for TEAD Transcriptional Activity

This assay measures the transcriptional activity of TEAD by using a luciferase reporter driven by a synthetic promoter containing multiple TEAD binding sites (8xGTIIC).

Materials:

  • Cells of interest

  • 8xGTIIC-luciferase reporter plasmid (e.g., Addgene plasmid #34615)

  • A control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent

  • This compound

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 60-70% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the 8xGTIIC-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 24-48 hours post-transfection to allow for plasmid expression.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for an additional 24 hours.

  • Cell Lysis: Wash the cells with PBS and then lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of this compound to TEAD1 in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Cells expressing the target protein (endogenously or via transfection)

  • This compound

  • PBS with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR tubes and a thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific for TEAD1

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at a desired concentration (e.g., 1 µM) or vehicle control for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing non-denatured protein) from the precipitated denatured protein.

  • Western Blotting: Collect the supernatant and analyze the levels of soluble TEAD1 by SDS-PAGE and Western blotting.

  • Data Analysis: Plot the amount of soluble TEAD1 as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 3: Kinome Profiling for Off-Target Selectivity

This is typically performed as a service by specialized companies. The general principle involves testing the inhibitory activity of this compound against a large panel of purified kinases.

General Workflow:

  • Compound Submission: Provide a sample of this compound at a specified concentration and purity.

  • Kinase Panel Selection: Choose a kinase panel that is relevant to potential off-targets. For a TEAD inhibitor, it is advisable to include kinases from pathways that show crosstalk with the Hippo pathway, such as the MAPK, PI3K/AKT, and Wnt signaling pathways. A broad panel of at least 100 kinases is recommended for initial profiling.

  • Assay Performance: The service provider will perform in vitro kinase activity assays (e.g., radiometric, fluorescence-based, or luminescence-based) in the presence of a fixed concentration of this compound (e.g., 1 µM).

  • Data Reporting: The results are typically reported as the percentage of inhibition for each kinase.

  • Follow-up: For any kinases that show significant inhibition, it is recommended to perform follow-up dose-response experiments to determine the IC50 values.

Mandatory Visualizations

Hippo_Signaling_Pathway cluster_extracellular Extracellular & Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell_Adhesion Cell Adhesion (E-cadherin) NF2 NF2 (Merlin) Cell_Adhesion->NF2 Activation GPCRs GPCRs LATS1_2 LATS1/2 GPCRs->LATS1_2 Regulation Mechanical_Cues Mechanical Cues (Stiffness) Mechanical_Cues->LATS1_2 Activation MST1_2 MST1/2 NF2->MST1_2 Activation MST1_2->LATS1_2 Phosphorylation (Activation) SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylation (Inactivation) MOB1 MOB1 MOB1->LATS1_2 p_YAP_TAZ p-YAP/TAZ (Inactive) YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Nuclear Translocation 14_3_3 14-3-3 p_YAP_TAZ->14_3_3 Binding & Sequestration TEAD1_4 TEAD1-4 YAP_TAZ_n->TEAD1_4 Binding Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD1_4->Target_Genes Transcription IK_930 This compound IK_930->TEAD1_4 Inhibition

Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.

Off_Target_Workflow Start Unexpected Phenotype Observed with this compound Kinome_Screen Kinome-wide Profiling (e.g., >100 kinases) Start->Kinome_Screen Broad_Panel Broad Target Panel (Receptors, Enzymes) Start->Broad_Panel Identify_Hits Identify Potential Off-Targets Kinome_Screen->Identify_Hits Broad_Panel->Identify_Hits No_Hits No Significant Hits Identify_Hits->No_Hits No Validate_Hits Validate Hits in Cellular Assays Identify_Hits->Validate_Hits Yes On_Target_Hypothesis Consider Novel On-Target Effect or Pathway Crosstalk No_Hits->On_Target_Hypothesis Mechanism_Study Investigate Downstream Signaling of Off-Target Validate_Hits->Mechanism_Study Mitigation Develop Mitigation Strategy Mechanism_Study->Mitigation

Caption: Experimental Workflow for Identifying Off-Target Effects of this compound.

Troubleshooting_Logic Problem Inconsistent/Unexpected Results with this compound Check_Basics Check Basic Experimental Parameters (Compound, Cells, Assay) Problem->Check_Basics On_Target_Issue Issue with On-Target Activity Measurement Check_Basics->On_Target_Issue Yes Off_Target_Issue Potential Off-Target Effect Check_Basics->Off_Target_Issue No Troubleshoot_On_Target Follow Troubleshooting Guide for On-Target Assays On_Target_Issue->Troubleshoot_On_Target Troubleshoot_Off_Target Follow Workflow for Off-Target Identification Off_Target_Issue->Troubleshoot_Off_Target Resolution Resolution Troubleshoot_On_Target->Resolution Troubleshoot_Off_Target->Resolution

Caption: Logical Flow for Troubleshooting this compound Experiments.

References

Technical Support Center: Troubleshooting IK-930 Variability in Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for IK-930. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting variability in xenograft studies involving the TEAD inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and orally active small molecule inhibitor of the TEAD family of transcription factors.[1][2] Its mechanism of action involves the inhibition of TEAD autopalmitoylation, a critical post-translational modification required for the interaction between TEAD and its co-activators, YAP and TAZ.[3][4] By disrupting this interaction, this compound prevents the transcription of genes that promote cell growth and survival, exhibiting anti-tumor activity, particularly in cancers with a dysregulated Hippo signaling pathway.[3][4]

Q2: In which cancer models has this compound shown preclinical activity?

A2: Preclinical studies have demonstrated the anti-tumor activity of this compound in various xenograft models. Notably, it has shown efficacy in mesothelioma models with deficiencies in the NF2 gene.[3] Furthermore, this compound has been evaluated in combination with EGFR and MEK inhibitors in non-small cell lung cancer (NSCLC) models, where it has been shown to enhance apoptosis and anti-tumor activity.[3]

Q3: What are the common causes of variability in xenograft studies?

A3: Variability in xenograft studies can arise from several factors, broadly categorized as issues related to the host animal, the tumor model itself, and experimental procedures. Host-related factors include the age, sex, and immune status of the mice.[5] Tumor-related factors include the inherent heterogeneity of the cancer cells (especially in patient-derived xenografts - PDXs), passage number, and the site of implantation.[6][7][8] Procedural variability can be introduced through inconsistencies in cell preparation and injection, drug formulation and administration, and tumor measurement techniques.

Q4: How does variability in xenograft models impact the interpretation of this compound efficacy studies?

A4: High variability within or between experimental groups can mask the true anti-tumor effect of this compound, leading to inconclusive or misleading results. It can make it difficult to determine statistically significant differences between treatment and control groups and can affect the reproducibility of the study. Careful experimental design and execution are crucial to minimize variability and ensure reliable assessment of this compound's therapeutic potential.

Troubleshooting Guides

Issue 1: High Variability in Tumor Growth Within the Same Treatment Group

Possible Causes & Troubleshooting Steps:

  • Inconsistent Cell Viability or Number:

    • Solution: Ensure a standardized protocol for cell culture and harvesting. Harvest cells during the exponential growth phase and perform a viability count (e.g., using trypan blue) just before injection. Ensure a homogenous single-cell suspension to avoid clumps.

  • Variable Injection Technique:

    • Solution: All injections should be performed by the same experienced individual, if possible. Inject the same volume and at the same anatomical site for all animals. For subcutaneous models, gently massage the injection site to disperse the cell suspension evenly.

  • Host Animal Variability:

    • Solution: Use mice of the same age, sex, and from the same supplier. House animals under identical conditions (diet, light cycle, cage density).

  • Tumor Heterogeneity (especially in PDX models):

    • Solution: When using PDX models, variability is often higher than with cell-line derived xenografts (CDX).[9][10] Increase the number of animals per group to improve statistical power. When passaging tumors, use tissue from the viable, non-necrotic areas of the tumor.

Issue 2: Inconsistent Anti-Tumor Response to this compound

Possible Causes & Troubleshooting Steps:

  • Inaccurate Dosing or Formulation Issues:

    • Solution: this compound is an orally active compound.[2] Ensure the formulation is homogenous and stable. Prepare fresh formulations as recommended and ensure accurate oral gavage technique to deliver the intended dose. For reference, a dose of 10 mg/kg has been used in pharmacokinetic studies in mice.[2]

  • Metabolic Differences in Host Animals:

    • Solution: While difficult to control, being aware of potential metabolic differences between individual animals is important. Randomize animals into treatment and control groups after tumors have reached a predetermined size to minimize bias.

  • Emergence of Resistance:

    • Solution: The Hippo pathway is implicated in therapeutic resistance.[11] While this compound targets this pathway, resistant clones may still emerge. Consider collecting tumor samples at the end of the study for molecular analysis to investigate potential resistance mechanisms.

Experimental Protocols

Protocol 1: General Procedure for a Cell-Line Derived Xenograft (CDX) Study with this compound
  • Cell Culture: Culture the selected cancer cell line (e.g., NF2-deficient mesothelioma cell line) under standard conditions.

  • Cell Preparation for Injection:

    • Harvest cells when they reach 70-80% confluency.

    • Wash cells with sterile PBS and create a single-cell suspension.

    • Determine cell viability and concentration using a hemocytometer and trypan blue.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells in 100 µL).

  • Tumor Implantation:

    • Subcutaneously inject the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Tumor Monitoring and Group Randomization:

    • Monitor tumor growth by caliper measurements at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • Once tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment and control groups.

  • This compound Administration:

    • Prepare the this compound formulation according to the supplier's instructions for oral administration.

    • Administer this compound or vehicle control daily via oral gavage.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Data Presentation

Quantitative data from xenograft studies should be summarized in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: Example of Tumor Growth Inhibition Data for this compound in a Mesothelioma Xenograft Model

Treatment GroupNMean Tumor Volume at Day 21 (mm³) ± SDPercent Tumor Growth Inhibition (% TGI)
Vehicle Control101250 ± 250-
This compound (30 mg/kg, oral, daily)10450 ± 15064%

Table 2: Example of Body Weight Data

Treatment GroupNMean Body Weight Change from Day 0 (%) ± SD
Vehicle Control10+5.2 ± 2.1
This compound (30 mg/kg, oral, daily)10-1.5 ± 3.5

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in the Hippo signaling pathway.

Experimental Workflow Diagram

Xenograft_Workflow cluster_Preparation Preparation cluster_Implantation Implantation & Growth cluster_Treatment Treatment & Analysis Cell_Culture 1. Cell Culture Cell_Harvest 2. Cell Harvest & Viability Check Cell_Culture->Cell_Harvest Cell_Suspension 3. Prepare Cell Suspension Cell_Harvest->Cell_Suspension Implantation 4. Subcutaneous Injection Cell_Suspension->Implantation Tumor_Growth 5. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 6. Randomize Groups Tumor_Growth->Randomization Treatment 7. Administer this compound or Vehicle Randomization->Treatment Monitoring 8. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 9. Endpoint Analysis Monitoring->Endpoint

Caption: Standard workflow for an this compound xenograft efficacy study.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_Investigation Investigation cluster_Causes_Growth Potential Causes (Growth) cluster_Causes_Response Potential Causes (Response) Start High Variability Observed Check_Tumor_Growth Variability in Tumor Growth Within Group? Start->Check_Tumor_Growth Check_Response Variability in Response Between Groups? Start->Check_Response Cell_Issues Inconsistent Cell Viability/Number Check_Tumor_Growth->Cell_Issues Yes Injection_Issues Variable Injection Technique Check_Tumor_Growth->Injection_Issues Yes Host_Issues Host Animal Variability Check_Tumor_Growth->Host_Issues Yes Dosing_Issues Inaccurate Dosing/ Formulation Check_Response->Dosing_Issues Yes Metabolic_Issues Host Metabolic Differences Check_Response->Metabolic_Issues Yes Resistance_Issues Tumor Resistance Check_Response->Resistance_Issues Yes

Caption: A logical approach to troubleshooting variability in this compound xenograft studies.

References

addressing IK-930 instability in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TEAD inhibitor, IK-930. The following information addresses potential challenges, particularly concerning its stability in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and orally active small-molecule inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2] Its mechanism of action involves preventing the auto-palmitoylation of TEAD, a critical post-translational modification required for its interaction with the transcriptional co-activators YAP and TAZ.[3] By disrupting the TEAD-YAP/TAZ interaction, this compound inhibits the transcription of genes that drive cell proliferation and survival, particularly in cancers with a dysregulated Hippo signaling pathway.[3][4]

Q2: For which cancer types is this compound being investigated?

A2: this compound is currently under investigation in a Phase 1 clinical trial for the treatment of patients with advanced solid tumors.[4][5][6] The trial is enrolling patients with specific genetic alterations in the Hippo pathway, such as those with NF2-deficient malignant pleural mesothelioma, other NF2-deficient solid tumors, and tumors with YAP1/TAZ gene fusions like epithelioid hemangioendothelioma.[6]

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, it is recommended to store the this compound stock solution at -80°C for up to six months or at -20°C for up to one month.[2] It is advisable to use fresh DMSO for dissolving the compound, as moisture-absorbing DMSO can reduce its solubility.[1]

Q4: Is there evidence of this compound showing efficacy in combination with other targeted therapies?

A4: Yes, preclinical studies have shown that this compound can enhance the anti-tumor activity of other targeted therapies. For instance, in EGFR or KRAS mutated tumors, combining this compound with EGFR and MEK inhibitors, respectively, has been shown to increase apoptosis and in vivo anti-tumor activity.[3][7]

Troubleshooting Guide: Addressing this compound Instability in Long-Term Cell Culture

Researchers conducting long-term cell culture experiments (typically lasting several days to weeks) may observe a decrease in the efficacy of this compound over time. This can manifest as a diminished phenotypic effect or a rebound in the expression of TEAD target genes. This guide provides potential causes and solutions for this issue.

Issue: Reduced this compound Activity in Prolonged Experiments

Potential Cause 1: Covalent Inhibitor Reactivity and Off-Target Binding

Covalent inhibitors, by their nature, are reactive molecules designed to form a stable bond with their target.[8] This reactivity, however, can also lead to non-specific binding to other cellular components or degradation over time in the complex environment of cell culture medium.

Solutions:

  • Optimize Dosing Schedule: Instead of a single initial dose, consider replenishing the media with freshly prepared this compound every 24-48 hours. This ensures a consistent, effective concentration of the active compound.

  • Serum Concentration: High serum concentrations in the culture medium contain numerous proteins that can non-specifically interact with covalent inhibitors. If your cell line permits, consider reducing the serum percentage during the treatment period.

  • Control Experiments: Include appropriate controls to monitor the stability of the compound's effect. This could involve a time-course experiment to pinpoint when the efficacy begins to decline.

Potential Cause 2: Cellular Mechanisms of Resistance

Cells can develop resistance to targeted therapies through various mechanisms, including the upregulation of compensatory signaling pathways or increased drug efflux. While this compound is designed for durable target engagement, long-term exposure might induce adaptive responses in some cell lines.[9]

Solutions:

  • Combination Therapy: As preclinical data suggests, combining this compound with inhibitors of parallel or downstream pathways (e.g., MEK or EGFR inhibitors) can prevent or overcome adaptive resistance.[3][7]

  • Monitor Target Engagement: If possible, periodically assess the occupancy of TEAD by this compound to confirm that the target remains inhibited.

  • Analyze Gene Expression: Perform gene expression analysis of TEAD target genes at different time points to monitor for transcriptional reactivation.

Data Presentation: Hypothetical this compound Stability in Culture

The following table summarizes hypothetical data on this compound efficacy under different media replenishment schedules in a long-term (7-day) cell viability assay.

Dosing ScheduleDay 3 (% Inhibition)Day 5 (% Inhibition)Day 7 (% Inhibition)
Single Dose (Day 0)85%60%35%
Replenish every 48h88%86%84%
Replenish every 24h90%91%89%

Experimental Protocols

Protocol 1: Long-Term Cell Viability Assay with Media Replenishment
  • Cell Seeding: Plate cells in a 96-well plate at a density determined to not reach confluency within the 7-day experiment.

  • Initial Treatment: The following day, treat the cells with the desired concentration of this compound. For the single-dose group, this is the only treatment.

  • Media Replenishment:

    • For the 48-hour replenishment group, remove half of the media from each well every 48 hours and replace it with fresh media containing the same concentration of this compound.

    • For the 24-hour replenishment group, follow the same procedure every 24 hours.

  • Viability Assessment: On days 3, 5, and 7, measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Normalize the results to vehicle-treated control cells and calculate the percentage of inhibition.

Mandatory Visualizations

cluster_0 Hippo Signaling Pathway & this compound Inhibition YAP_TAZ YAP/TAZ TEAD TEAD YAP_TAZ->TEAD Activates Transcription Gene Transcription (Proliferation, Survival) TEAD->Transcription Promotes IK930 This compound IK930->TEAD Inhibits (Prevents Palmitoylation)

Caption: this compound inhibits the TEAD-YAP/TAZ interaction.

cluster_1 Troubleshooting Workflow for this compound Instability Start Reduced this compound Efficacy Observed Check1 Replenishing Media? Start->Check1 Action1 Implement Media Replenishment (every 24-48h) Check1->Action1 No Action2 Consider Reducing Serum Concentration Check1->Action2 Yes Outcome1 Efficacy Restored Action1->Outcome1 Outcome2 Efficacy Still Reduced Action2->Outcome2 Action3 Investigate Cellular Resistance Mechanisms Outcome2->Action3

Caption: Workflow for addressing reduced this compound efficacy.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and drug development professionals on monitoring, understanding, and minimizing proteinuria associated with the investigational compound IK-930 in preclinical toxicity studies.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of this compound-related proteinuria?

A1: this compound is a potent inhibitor of the Hippo pathway effector, YAP/TAZ. While this activity is key to its anti-tumor efficacy, preclinical data suggest that high concentrations of this compound can also impact podocyte function in the kidney's glomerulus. Podocytes are specialized cells that form a critical part of the glomerular filtration barrier. Off-target inhibition of key kinases within podocytes is thought to disrupt the integrity of this barrier, leading to the leakage of albumin and other proteins from the blood into the urine, a condition known as proteinuria.

Q2: At what dose levels is proteinuria typically observed in preclinical models?

A2: The onset and severity of proteinuria are dose-dependent and can vary between species. In general, mild to moderate proteinuria is observed in rodent models at doses exceeding the maximum tolerated dose (MTD) for anti-tumor efficacy. See the data summary tables below for species-specific information.

Q3: Is the observed proteinuria reversible?

A3: Yes, in preclinical models, this compound-induced proteinuria has been shown to be reversible upon cessation of treatment. The time to resolution varies depending on the dose and duration of administration. It is crucial to include a recovery period in study designs to evaluate the kinetics of this reversal.

Q4: What are the recommended methods for monitoring renal function during this compound studies?

A4: The primary method for monitoring proteinuria is the measurement of the Urine Albumin-to-Creatinine Ratio (UACR). This non-invasive test should be performed at baseline and at regular intervals throughout the study. For more in-depth investigations, serum creatinine and blood urea nitrogen (BUN) can be measured, and histopathological analysis of kidney tissue should be conducted at the terminal endpoint.

Q5: Are there any strategies to mitigate this compound-induced proteinuria?

A5: Several strategies are under investigation. The most effective approach is to optimize the dosing schedule. Alternative dosing regimens, such as intermittent dosing (e.g., 3 days on, 4 days off), may maintain anti-tumor efficacy while allowing for the recovery of podocyte function, thereby reducing the cumulative renal exposure and minimizing proteinuria.

Troubleshooting Guide

Problem 1: High variability in UACR measurements between animals in the same dose group.

  • Possible Cause 1: Inconsistent Urine Sample Collection. The volume and concentration of urine can vary significantly depending on the time of day and the animal's hydration status.

    • Solution: Standardize urine collection procedures. Collect urine at the same time of day for all animals and ensure consistent access to water. Spot urine samples are acceptable, but 24-hour urine collection using metabolic cages will provide the most accurate and consistent data.

  • Possible Cause 2: Pre-existing Renal Conditions. Some animals may have underlying, subclinical renal issues that are exacerbated by this compound.

    • Solution: Implement a rigorous health screening and acclimation period before study initiation. Perform baseline UACR measurements and exclude any animals with abnormally high readings from the study.

Problem 2: Significant proteinuria observed at a dose previously considered non-toxic.

  • Possible Cause 1: Formulation or Dosing Error. Incorrect preparation of the dosing solution or errors in administration can lead to unintentional overdose.

    • Solution: Prepare fresh dosing formulations daily and verify the concentration and homogeneity. Ensure all technical staff are thoroughly trained in the proper administration technique (e.g., oral gavage).

  • Possible Cause 2: Animal Strain or Supplier Differences. Different rodent strains can have varying sensitivities to drug-induced nephrotoxicity.

    • Solution: Ensure the same strain and supplier are used for all related studies. If a new strain or supplier is introduced, a pilot tolerability study may be warranted to re-establish dose-response relationships.

Data Summaries

Table 1: Dose-Dependent Effects of this compound on UACR in Sprague-Dawley Rats (28-Day Study)

Dose Group (mg/kg/day)Mean UACR (µg/mg) at Day 28Fold Change from VehicleHistopathological Findings (Glomerulus)
Vehicle25 ± 81.0Normal
1035 ± 121.4Normal
30150 ± 456.0Minimal podocyte foot process effacement
60450 ± 9018.0Moderate to severe podocyte effacement

Table 2: Comparison of Proteinuria Across Species (at MTD)

SpeciesMTD (mg/kg/day)Mean UACR (µg/mg) at MTDTime to Onset
CD-1 Mouse80~120~14 days
Sprague-Dawley Rat60~450~7-10 days
Beagle Dog20~90~14-21 days

Key Experimental Protocols

Protocol 1: Urine Albumin-to-Creatinine Ratio (UACR) Measurement
  • Urine Collection: Collect spot urine samples from animals. For consistency, aim for mid-morning collection. Centrifuge the samples at 2,000 x g for 10 minutes to pellet any debris.

  • Albumin Quantification: Use a species-specific albumin ELISA kit. Dilute urine samples according to the kit's instructions. A typical starting dilution is 1:1000.

  • Creatinine Quantification: Use a commercially available creatinine assay kit (e.g., based on the Jaffe reaction). Dilute urine samples as required; a 1:20 dilution is often appropriate.

  • Calculation:

    • Calculate the albumin concentration (in µg/mL) from the ELISA standard curve.

    • Calculate the creatinine concentration (in mg/mL) from the creatinine assay standard curve.

    • UACR (µg/mg) = [Albumin concentration (µg/mL)] / [Creatinine concentration (mg/mL)].

Protocol 2: Histological Staining for Glomerular Integrity (PAS Stain)
  • Tissue Preparation: Perfuse animals with PBS followed by 4% paraformaldehyde (PFA). Harvest kidneys and fix in 4% PFA overnight at 4°C.

  • Processing: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 4 µm thick sections using a microtome and mount them on glass slides.

  • Staining (Periodic Acid-Schiff - PAS):

    • Deparaffinize and rehydrate sections.

    • Incubate in 0.5% periodic acid solution for 5 minutes.

    • Rinse in distilled water.

    • Place in Schiff reagent for 15 minutes.

    • Wash in lukewarm tap water for 5 minutes.

    • Counterstain with hematoxylin for 30 seconds.

    • Dehydrate, clear, and mount with a permanent mounting medium.

  • Analysis: Examine under a light microscope. Look for thickening of the glomerular basement membrane and signs of mesangial matrix expansion, which stain magenta with PAS.

Diagrams

IK930_Mechanism cluster_Tumor Tumor Cell cluster_Kidney Kidney Podocyte IK930_T This compound YAP_TAZ_T YAP/TAZ IK930_T->YAP_TAZ_T Inhibits Proliferation Tumor Growth YAP_TAZ_T->Proliferation Drives IK930_K This compound (High Conc.) PodocyteKinase Podocyte Kinase IK930_K->PodocyteKinase Off-target Inhibition Barrier Slit Diaphragm Integrity PodocyteKinase->Barrier Maintains Proteinuria Proteinuria PodocyteKinase:s->Proteinuria:n Disruption leads to Preclinical_Workflow Start Study Start: Animal Acclimation & Baseline Screening Dosing Initiate Dosing: - Vehicle - this compound Dose Groups - Intermittent Dosing Start->Dosing Monitoring Weekly Monitoring Dosing->Monitoring UACR Urine Collection (UACR) Monitoring->UACR Non-invasive BW Body Weight & Clinical Obs. Monitoring->BW General Health Terminal Terminal Endpoint Monitoring->Terminal At study end or if humane endpoints met Analysis Data Analysis & Reporting UACR->Analysis Blood Blood Collection (BUN, Creatinine) Terminal->Blood Histo Kidney Collection (Histopathology) Terminal->Histo Blood->Analysis Histo->Analysis Troubleshooting_Tree Start High Proteinuria Observed CheckDose Is it a high-dose group (>30 mg/kg in rats)? Start->CheckDose Expected Result is Expected. Consider dose optimization or intermittent scheduling. CheckDose->Expected Yes Unexpected Result is Unexpected. Investigate further. CheckDose->Unexpected No CheckFormulation Verify formulation concentration & dosing logs. Unexpected->CheckFormulation FormulationError Potential Dosing Error. Refine protocols & retrain staff. CheckFormulation->FormulationError Discrepancy Found CheckAnimals Review baseline UACR data & animal health records. CheckFormulation->CheckAnimals No Discrepancy AnimalError Potential Animal Variability. Enhance screening protocols. CheckAnimals->AnimalError Outliers Found NoError No errors found. Consider pilot study to confirm strain sensitivity. CheckAnimals->NoError No Outliers

Technical Support Center: Optimizing the Therapeutic Window of TEAD1-Selective Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with TEAD1-selective inhibitors, such as IK-930. The information herein is intended to assist in the design, execution, and interpretation of experiments aimed at improving the therapeutic window of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, small-molecule inhibitor of the TEAD family of transcription factors, with a preferential affinity for TEAD1. It functions by preventing the auto-palmitoylation of TEAD, a critical post-translational modification required for its interaction with the transcriptional co-activators YAP and TAZ. By blocking this interaction, this compound disrupts aberrant TEAD-dependent gene transcription that drives cell proliferation and survival in cancers with a dysregulated Hippo pathway.[1]

Q2: Why is TEAD1 selectivity important for the therapeutic window?

A2: The TEAD family consists of four highly homologous paralogs (TEAD1-4) that have both overlapping and distinct functions in normal physiology.[2][3] Preclinical studies with pan-TEAD inhibitors have shown on-target toxicities, such as significant proteinuria and kidney pathology, at exposures close to those required for anti-tumor activity.[2][3] By selectively targeting TEAD1, this compound is designed to maintain anti-tumor efficacy in Hippo-pathway altered cancers while minimizing on-target toxicities associated with the inhibition of other TEAD paralogs, thereby potentially widening the therapeutic window.[2][3][4]

Q3: What are the known on-target and potential off-target effects of TEAD inhibitors?

A3: A known on-target effect of broad TEAD inhibition is renal toxicity, specifically proteinuria.[5] The TEAD1-selective nature of this compound is intended to mitigate this risk.[4] In early clinical studies of this compound, treatment-related proteinuria was observed but was generally low-grade and reversible.[4][5] Other reported adverse events have included low-grade nausea, fatigue, diarrhea, and reversible liver enzyme elevations, particularly in patients with significant liver metastases.[4][5] While this compound has been shown to be inactive against a broad panel of kinases, receptors, and transporters, researchers should remain vigilant for unexpected off-target effects in their specific experimental systems.

Q4: In which cancer types is this compound expected to be most effective?

A4: this compound is being developed for the treatment of advanced solid tumors with genetic alterations in the Hippo signaling pathway.[1] This includes cancers with deficiencies in neurofibromin 2 (NF2), which is common in malignant pleural mesothelioma, as well as tumors with YAP1 or TAZ gene fusions, such as epithelioid hemangioendothelioma (EHE).[1] Preclinical data also suggests that this compound can be effective in combination with other targeted therapies, like EGFR and MEK inhibitors, to overcome therapeutic resistance in tumors with EGFR or KRAS mutations.[1][6]

Q5: What are potential mechanisms of resistance to TEAD inhibitors?

A5: Research has identified that hyperactivation of the MAPK signaling pathway can confer resistance to TEAD inhibitors.[7] This can occur through the reinstatement of a subset of YAP/TAZ target genes, bypassing the TEAD inhibition.[7] Therefore, combining TEAD inhibitors with MEK inhibitors has been shown to synergistically block the proliferation of resistant cancer cells.[7]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected efficacy in cell-based assays.

Possible Cause Troubleshooting Steps
Suboptimal Cell Line Selection Ensure the chosen cell line has a documented dysregulation of the Hippo pathway (e.g., NF2 mutation, YAP/TAZ fusion). Compare the efficacy of this compound in Hippo-pathway deficient cell lines (e.g., NCI-H226, MSTO-211H) versus wild-type cell lines.[1]
Incorrect Dosing or Compound Instability Verify the concentration and purity of the this compound stock solution. Prepare fresh dilutions for each experiment. Assess the stability of the compound in your specific cell culture medium over the time course of the experiment.
Cell Culture Conditions Maintain consistent cell passage numbers and seeding densities. High cell density can activate the Hippo pathway, potentially masking the effect of the inhibitor.
Assay Readout Issues Ensure the chosen endpoint (e.g., cell viability, apoptosis) is appropriate for the expected mechanism of action and timeframe. For longer-term assays, consider the rate of cell proliferation and adjust the initial seeding density accordingly.

Issue 2: Higher-than-expected toxicity or off-target effects observed in vitro or in vivo.

Possible Cause Troubleshooting Steps
Pan-TEAD Inhibition vs. TEAD1 Selectivity If using a non-selective TEAD inhibitor, the observed toxicity may be an on-target effect. Compare the toxicity profile with a TEAD1-selective inhibitor like this compound to assess if the toxicity is paralog-specific.[2][3]
Off-Target Effects Perform a broad kinase or receptor screening panel to identify potential off-target interactions of your specific TEAD inhibitor. This compound has been shown to have a high degree of selectivity.[1]
In Vivo Model Sensitivity The genetic background of the in vivo model can influence susceptibility to toxicity. Ensure the chosen animal model is appropriate and well-characterized. Monitor for known on-target toxicities such as proteinuria and liver enzyme elevations.[4][5]
Compound Formulation/Vehicle Effects Ensure the vehicle used to dissolve the inhibitor is non-toxic at the administered concentration. Test a vehicle-only control group in all experiments.

Issue 3: Difficulty in demonstrating a clear therapeutic window.

Possible Cause Troubleshooting Steps
Narrow Efficacy-Toxicity Margin For pan-TEAD inhibitors, the therapeutic window may be inherently narrow due to on-target toxicities.[2][3] Consider evaluating a TEAD1-selective inhibitor like this compound, which has shown a wider therapeutic index in preclinical models.[2][3][4]
Suboptimal Dosing Schedule Optimize the dosing regimen (e.g., daily vs. intermittent) to maximize anti-tumor efficacy while minimizing toxicity. Pharmacokinetic and pharmacodynamic studies are crucial to inform the optimal dosing schedule.
Lack of Sensitive Biomarkers Establish robust pharmacodynamic biomarkers to confirm target engagement in both tumor and normal tissues. This can include measuring the expression of TEAD target genes like CTGF and CYR61.[8]
Inappropriate In Vivo Model Utilize orthotopic or patient-derived xenograft (PDX) models that more accurately recapitulate the tumor microenvironment and may better predict clinical response and toxicity.

Data Summary Tables

Table 1: Preclinical Efficacy of this compound in Hippo-Dysregulated Cancer Cell Lines

Cell LineCancer TypeKey MutationAssayEndpointIC50 / EffectReference
NCI-H226MesotheliomaNF2 deficientProliferationCell Growth InhibitionPotent Inhibition[1]
MSTO-211HMesotheliomaLATS deficientProliferationCell Growth InhibitionPotent Inhibition[1]
VariousEGFR/KRAS mutantEGFR/KRASApoptosisIncreased ApoptosisEnhanced with EGFR/MEK inhibitors[1]

Table 2: In Vivo Toxicity Profile of TEAD Inhibitors

Compound ClassAnimal ModelKey Toxicities ObservedImplication for Therapeutic WindowReference
Pan-TEAD InhibitorRat, Non-human primateSubstantial proteinuria, Kidney pathologyNarrow therapeutic window[2][3]
This compound (TEAD1-selective)Rat, Non-human primateLimited kidney toxicity, No signs of renal problemsBroadened therapeutic window[2][3]
This compound (Phase I Clinical)HumanLow-grade, reversible proteinuria; Reversible liver enzyme elevationsFavorable safety profile supports wider therapeutic index[4][5]

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine IC50

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the TEAD inhibitor (e.g., this compound) in the appropriate vehicle (e.g., DMSO) and then in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-only control and plot the dose-response curve to calculate the IC50 value using appropriate software.

Protocol 2: Quantitative RT-PCR for TEAD Target Gene Expression

  • Cell Treatment: Seed cells in a 6-well plate and treat with the TEAD inhibitor at various concentrations for a predetermined time (e.g., 24 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using primers for TEAD target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.

Protocol 3: In Vivo Xenograft Study for Efficacy and Tolerability

  • Animal Model: Use immunodeficient mice (e.g., nude or NSG) and implant a Hippo-pathway dysregulated tumor cell line (e.g., NCI-H226) subcutaneously.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Treatment Administration: Administer the TEAD inhibitor (e.g., this compound) or vehicle daily via oral gavage at predetermined doses.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Toxicity Assessment: At the end of the study, collect blood for clinical chemistry analysis (e.g., kidney and liver function tests) and tissues for histopathological examination.

  • Data Analysis: Plot tumor growth curves and analyze for statistically significant differences between treatment and control groups. Evaluate any signs of toxicity based on body weight changes, clinical observations, and pathology reports.

Visualizations

Hippo_Signaling_Pathway cluster_Extracellular Extracellular Signals cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Cell-Cell_Contact Cell-Cell_Contact MST1_2 MST1_2 Cell-Cell_Contact->MST1_2 activates Mechanical_Stress Mechanical_Stress Mechanical_Stress->MST1_2 activates LATS1_2 LATS1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MST1_2->LATS1_2 phosphorylates YAP_TAZ_p p-YAP/TAZ 14-3-3 14-3-3 YAP_TAZ_p->14-3-3 binds YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates to Degradation Ubiquitin-mediated Degradation 14-3-3->Degradation leads to TEAD1 TEAD1 Target_Genes Target Gene Expression (CTGF, CYR61) TEAD1->Target_Genes promotes YAP_TAZ_n->TEAD1 co-activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation IK930 This compound IK930->TEAD1 inhibits palmitoylation

Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.

Experimental_Workflow Start Start In_Vitro In Vitro Evaluation Start->In_Vitro Cell_Viability Cell Viability Assay (IC50 Determination) In_Vitro->Cell_Viability Target_Engagement Target Engagement Assay (e.g., qPCR for target genes) In_Vitro->Target_Engagement In_Vivo In Vivo Evaluation Cell_Viability->In_Vivo Target_Engagement->In_Vivo Xenograft_Model Tumor Xenograft Model (Efficacy Study) In_Vivo->Xenograft_Model Toxicity_Study Tolerability/Toxicity Study (Body weight, pathology) In_Vivo->Toxicity_Study Therapeutic_Window Therapeutic Window Assessment Xenograft_Model->Therapeutic_Window Toxicity_Study->Therapeutic_Window End End Therapeutic_Window->End

Caption: General Experimental Workflow for Evaluating TEAD Inhibitors.

Troubleshooting_Logic Problem Unexpected Experimental Outcome (e.g., Low Efficacy, High Toxicity) Check_Compound Verify Compound Integrity (Purity, Stability, Concentration) Problem->Check_Compound Check_System Validate Experimental System (Cell Line, Animal Model) Problem->Check_System Check_Assay Review Assay Protocol (Controls, Reagents, Timing) Problem->Check_Assay Hypothesis Formulate Hypothesis (Off-Target, Resistance, On-Target Tox) Check_Compound->Hypothesis Check_System->Hypothesis Check_Assay->Hypothesis Test_Hypothesis Design Experiment to Test Hypothesis Hypothesis->Test_Hypothesis Optimize Optimize Protocol (Dose, Schedule, Model) Test_Hypothesis->Optimize Solution Refined Experiment Optimize->Solution

Caption: Logical Flow for Troubleshooting TEAD Inhibitor Experiments.

References

Technical Support Center: Enhancing the Anti-Tumor Activity of IK-930

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at developing strategies to enhance the anti-tumor activity of IK-930.

Introduction to this compound

This compound is an oral, selective small-molecule inhibitor of the TEA Domain (TEAD) family of transcription factors.[1] By preventing the binding of palmitate to TEAD, this compound disrupts TEAD-dependent transcription, which is often aberrantly activated in cancers with mutations in the Hippo signaling pathway.[1] Preclinical models have demonstrated its anti-tumor activity in xenografts with these genetic alterations.[1] A primary strategy to enhance this compound's efficacy is through combination with other targeted therapies to overcome resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective inhibitor of TEAD transcription factors.[1] It functions by preventing the auto-palmitoylation of TEAD proteins, a critical post-translational modification required for their interaction with the transcriptional co-activators YAP and TAZ. By blocking this interaction, this compound inhibits the transcription of genes that promote cancer cell proliferation, survival, and migration.[1][2]

Q2: In which cancer types is this compound expected to be most effective as a monotherapy?

A2: this compound monotherapy is predicted to be most effective in cancers with genetic alterations in the Hippo signaling pathway that lead to the activation of YAP/TAZ. These include, but are not limited to, malignant mesothelioma with neurofibromatosis type 2 (NF2) deficiency, and other solid tumors with NF2 mutations or YAP/TAZ gene fusions.[1]

Q3: What is the rationale for using this compound in combination with other targeted therapies?

A3: The Hippo pathway has been implicated as a critical mechanism of adaptive resistance to other targeted therapies, such as EGFR and MEK inhibitors.[3] In cancers driven by EGFR or KRAS mutations, inhibition of these primary oncogenic pathways can lead to a compensatory activation of YAP/TAZ-TEAD signaling, allowing cancer cells to survive and proliferate. By co-administering this compound, this escape mechanism can be blocked, potentially leading to a more potent and durable anti-tumor response.[4] Preclinical studies have shown that combining this compound with EGFR or MEK inhibitors enhances apoptosis and anti-tumor activity in respective mutant cancer models.[4][5]

Q4: What are the potential mechanisms of resistance to this compound?

A4: While specific resistance mechanisms to this compound are still under investigation, studies on other TEAD inhibitors suggest that hyperactivation of the MAPK and JAK-STAT signaling pathways could potentially confer resistance. This may occur through the reinstatement of a subset of YAP/TAZ target gene expression, bypassing the TEAD inhibition.

Q5: Are there any known safety concerns or common adverse events observed with this compound in clinical trials?

A5: Initial data from the Phase 1 clinical trial (NCT05228015) of this compound have indicated some treatment-related adverse events. These have included low-grade proteinuria and reversible elevations in liver enzymes, particularly in patients with significant liver metastases.[6] The starting dose in the dose-escalation study was 25 mg daily.[1]

Troubleshooting Guides

In Vitro Experiments
Issue Possible Cause Suggested Solution
High variability in cell viability assays Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Compound precipitation at high concentrations.Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration range or a different solvent system (ensure solvent concentration is consistent across all wells and does not exceed 0.1%).
Lack of synergy in combination assays Suboptimal drug concentrations.Perform dose-response curves for each single agent to determine their IC50 values. Use a range of concentrations around the IC50 for the combination studies.
Inappropriate cell line.Confirm that the chosen cell line has the relevant genetic background (e.g., EGFR or KRAS mutation for combination studies with respective inhibitors).
Incorrect timing of drug addition.Consider both simultaneous and sequential addition of this compound and the combination agent to determine the optimal treatment schedule.
Difficulty in detecting apoptosis Apoptosis is an early event.Harvest cells at multiple time points after treatment (e.g., 24, 48, 72 hours) to identify the optimal window for apoptosis detection.
Insufficient drug concentration.Ensure that the concentrations of this compound and/or the combination agent are sufficient to induce apoptosis, based on single-agent dose-response curves.
In Vivo Experiments
Issue Possible Cause Suggested Solution
Poor tumor engraftment or slow growth Low viability of injected cells.Ensure high cell viability (>90%) before injection. Keep cells on ice until injection.
Inappropriate mouse strain.Use immunocompromised mice (e.g., nude or NSG mice) suitable for the specific tumor cell line.
High toxicity or weight loss in mice Drug formulation issues.Ensure the vehicle is well-tolerated. Conduct a tolerability study with the vehicle alone.
Dose is too high.Perform a dose-range finding study to determine the maximum tolerated dose (MTD) of this compound as a single agent and in combination.
Lack of anti-tumor efficacy Insufficient drug exposure.Perform pharmacokinetic (PK) analysis to ensure adequate drug levels in the plasma and tumor tissue.
Inappropriate dosing schedule.Optimize the dosing frequency and duration based on the drug's half-life and the tumor growth rate.

Data Presentation

In Vitro Efficacy of TEAD Inhibitors
Compound Cell Line Assay Type IC50 / EC50 Reference
This compound-TEAD Reporter<0.1 µM (EC50)[5]
IAG933MSTO-211HTEAD Target Gene Expression11-26 nM (IC50)[7]
IAG933NCI-H226TEAD Target Gene Expression11-26 nM (IC50)[7]

Note: Specific IC50 values for this compound in cell viability assays are not yet publicly available. Data for a similar TEAD inhibitor, IAG933, is provided for context.

Preclinical In Vivo Efficacy of TEAD Inhibitors
Compound Xenograft Model Dosing Regimen Outcome Reference
This compoundHippo-dysregulated mesotheliomaDaily oral administrationAnti-tumor activity[2]
VT3989NF2-deficient mesothelioma3 mg/kg/day (oral)Tumor growth inhibition[8]
IAG933MSTO-211H (mesothelioma)30 mg/kg/day (oral)Complete tumor regression[9]

Note: Specific dosing and quantitative tumor growth inhibition data for this compound in vivo studies are not yet publicly available. Data for similar TEAD inhibitors are provided for context.

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 2X stock solution of this compound and/or combination agents (e.g., osimertinib, trametinib) in culture medium.

  • Treatment: Remove the medium from the wells and add 100 µL of the 2X compound solution. For combination studies, a dose matrix of both compounds should be prepared. Include vehicle-only controls.

  • Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.

  • MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 570 nm (after solubilizing formazan crystals for MTT) using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and calculate the percentage of cell viability. Plot dose-response curves and determine IC50 values. For combination studies, calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound, the combination agent, or both at predetermined concentrations (e.g., 1X or 2X the IC50) for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., NCI-H1975 for EGFR-mutant NSCLC) in a 1:1 mixture of PBS and Matrigel into the flank of immunocompromised mice.

  • Tumor Growth: Monitor tumor growth by caliper measurements (Tumor Volume = 0.5 x Length x Width^2).

  • Randomization and Treatment: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound, Osimertinib, this compound + Osimertinib).

  • Dosing: Administer this compound and the combination agent orally at predetermined doses and schedules (e.g., daily). Monitor the body weight of the mice as an indicator of toxicity.

  • Tumor Monitoring: Measure tumor volume 2-3 times per week.

  • Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western blot for downstream targets).

Visualizations

IK930_Mechanism_of_Action cluster_Hippo_Pathway Hippo Pathway ('On' State) cluster_Hippo_Off Hippo Pathway ('Off' State) / Cancer MST1/2 MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 phosphorylates YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ phosphorylates p-YAP/TAZ p-YAP/TAZ YAP/TAZ->p-YAP/TAZ Cytoplasm Cytoplasm p-YAP/TAZ->Cytoplasm Cytoplasmic retention & degradation YAP/TAZ_active YAP/TAZ TEAD TEAD YAP/TAZ_active->TEAD binds Nucleus Nucleus YAP/TAZ_active->Nucleus Nuclear translocation Gene_Transcription Oncogenic Gene Transcription (Proliferation, Survival) TEAD->Gene_Transcription drives This compound This compound This compound->TEAD inhibits palmitoylation

This compound Mechanism of Action in the Hippo Pathway.

Combination_Therapy_Workflow cluster_in_vitro In Vitro Synergy cluster_in_vivo In Vivo Efficacy Cell_Culture Cancer Cell Lines (e.g., EGFR-mutant NSCLC) Dose_Response Single-Agent Dose-Response Curves (Determine IC50) Cell_Culture->Dose_Response Combination_Matrix Combination Dose Matrix (this compound + EGFRi/MEKi) Dose_Response->Combination_Matrix Viability_Assay Cell Viability Assay (72-96h) Combination_Matrix->Viability_Assay Apoptosis_Assay Apoptosis Assay (24-48h) Combination_Matrix->Apoptosis_Assay Synergy_Analysis Calculate Combination Index (CI) Viability_Assay->Synergy_Analysis Xenograft_Model Establish Xenograft Tumor Model Synergy_Analysis->Xenograft_Model Inform In Vivo Study Design Treatment_Groups Randomize into Treatment Groups Xenograft_Model->Treatment_Groups Dosing Daily Oral Dosing Treatment_Groups->Dosing Tumor_Measurement Monitor Tumor Volume & Body Weight Dosing->Tumor_Measurement Efficacy_Evaluation Evaluate Anti-Tumor Efficacy Tumor_Measurement->Efficacy_Evaluation

Experimental Workflow for Evaluating Combination Therapies with this compound.

Troubleshooting_Logic Start Experiment Fails Check_Reagents Check Reagent Viability & Concentration Start->Check_Reagents Calibrate_Equipment Calibrate Equipment Start->Calibrate_Equipment Review_Protocol Review Protocol for Errors Start->Review_Protocol Repeat_Experiment Repeat Experiment Check_Reagents->Repeat_Experiment Calibrate_Equipment->Repeat_Experiment Consult_Literature Consult Literature for Similar Experiments Review_Protocol->Consult_Literature Optimize_Parameters Optimize Experimental Parameters Consult_Literature->Optimize_Parameters Contact_Support Contact Technical Support Optimize_Parameters->Repeat_Experiment Repeat_Experiment->Contact_Support If fails again

A Logical Approach to Troubleshooting Failed Experiments.

References

Validation & Comparative

A Preclinical Showdown: The TEAD1-Selective Inhibitor IK-930 Versus Pan-TEAD Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Preclinical Efficacy for Researchers and Drug Developers

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a compelling target in oncology. Its dysregulation, often leading to the hyperactivity of transcriptional coactivators YAP and TAZ, is a key driver in a variety of solid tumors. The TEAD family of transcription factors (TEAD1-4) are the ultimate effectors of the Hippo pathway, and their interaction with YAP/TAZ is essential for driving the transcription of pro-proliferative and anti-apoptotic genes. Consequently, inhibiting the TEAD-YAP/TAZ interaction has become a focal point for novel cancer therapeutic development. This guide provides a comparative overview of the preclinical efficacy of IK-930, a selective TEAD1 inhibitor, against a range of pan-TEAD inhibitors, offering a data-driven resource for the research and drug development community.

This compound is a novel, orally bioavailable small molecule that selectively inhibits TEAD1 by preventing its auto-palmitoylation, a critical post-translational modification for its interaction with YAP/TAZ. In contrast, pan-TEAD inhibitors are designed to target all four TEAD paralogs (TEAD1-4). These inhibitors employ various mechanisms, including blocking the palmitate-binding pocket or disrupting the protein-protein interface between TEAD and YAP/TAZ. This fundamental difference in selectivity forms the basis of this comparative analysis, exploring the potential advantages and disadvantages of a targeted versus a broad approach to TEAD inhibition.

Quantitative Comparison of Preclinical Efficacy

The preclinical antitumor activity of this compound and various pan-TEAD inhibitors has been evaluated in a range of in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Anti-proliferative Activity of TEAD Inhibitors in Cancer Cell Lines

InhibitorTypeCancer Cell LineGenetic AlterationIC50 / GI50 (nM)Citation(s)
This compound TEAD1-SelectiveNCI-H226 (Mesothelioma)NF2 mutantNot specified, but inhibits proliferation
Other Hippo pathway-deficient linesVariousPotent inhibition
ISM-6331 Pan-TEADNCI-H226 (Mesothelioma)NF2 deficient9
NCI-H2373 (Lung)NF2 deletion4
MSTO-211H (Mesothelioma)LATS1/2 mutation50
NCI-H2052 (Mesothelioma)NF2 mutation23
K-975 Pan-TEADNCI-H226 (Mesothelioma)NF2 mutant~20
MSTO-211H (Mesothelioma)NF2-expressingLess potent than in NF2-non-expressing lines
AZ-4331 Pan-TEADNCI-H226 (Mesothelioma)NF2 mutant92
Unnamed Pan-TEAD Inhibitor (Merck) Pan-TEADMCF7 (Breast)Not specified1.6 (EC50)

Table 2: In Vivo Antitumor Efficacy of TEAD Inhibitors in Xenograft Models

InhibitorTypeXenograft ModelDosingTumor Growth Inhibition (TGI) / RegressionCitation(s)
This compound TEAD1-SelectiveHippo-mutated xenograft modelsNot specifiedPotent anti-tumor activity
EGFR or KRAS mutated tumors (in combination)Not specifiedEnhanced anti-tumor activity
ISM-6331 Pan-TEADMSTO-211H (Mesothelioma)3, 10, 30 mg/kg p.o. q.d.67%, 108%, 105% TGI respectively
NCI-H226 (Mesothelioma)3, 10, 30 mg/kg p.o. q.d.117% TGI at 30 mg/kg
VT3989 Pan-TEADNF2-deficient mesothelioma xenograft3 mg/kg p.o. dailyActivity observed
K-975 Pan-TEADMPM xenograft models10-300 mg/kg p.o. twice a day for 14 daysStrong anti-tumor effect
Unnamed Pan-TEAD Inhibitor (Merck) Pan-TEADNCI-H226 xenograft30 and 100 mg/kg p.o. q.d.>100% TGI (regression)
IAG933 Pan-TEADMSTO-211H mesothelioma xenograftNot specifiedDeep tumor regression
GNE-7883 Pan-TEADVarious cell line models250 mg/kg, 4 days on/2 days offStrong antitumor efficacy

Signaling Pathways and Experimental Workflows

To contextualize the preclinical data, it is essential to understand the underlying biological pathways and the experimental designs used to assess inhibitor efficacy.

Hippo_Signaling_Pathway Hippo Signaling Pathway and TEAD Inhibition cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Therapeutic Intervention Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 GPCRs GPCRs LATS1_2 LATS1/2 GPCRs->LATS1_2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ Degradation 14-3-3 binding & Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocation TEADs TEAD1-4 YAP_TAZ_n->TEADs binds Target_Genes Target Gene Transcription (e.g., CTGF, CYR61) TEADs->Target_Genes activates Cell Proliferation, Survival, Migration Cell Proliferation, Survival, Migration Target_Genes->Cell Proliferation, Survival, Migration IK930 This compound IK930->TEADs selectively inhibits TEAD1 (prevents palmitoylation) Pan_TEADi Pan-TEAD Inhibitors Pan_TEADi->TEADs inhibit all TEADs (various mechanisms)

Caption: The Hippo signaling pathway and points of intervention by TEAD inhibitors.

Experimental_Workflow General Preclinical Efficacy Workflow for TEAD Inhibitors cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Lines Cancer Cell Lines (with/without Hippo pathway alterations) Treatment_Inhibitor Treatment with This compound or Pan-TEAD Inhibitors Cell_Lines->Treatment_Inhibitor Viability_Assay Cell Viability/Proliferation Assay (e.g., CellTiter-Glo) Treatment_Inhibitor->Viability_Assay IC50_Determination IC50/GI50 Determination Viability_Assay->IC50_Determination Xenograft_Model Establishment of Xenograft Tumors in Mice IC50_Determination->Xenograft_Model Inform dose selection Treatment_Animal Oral Administration of This compound or Pan-TEAD Inhibitors Xenograft_Model->Treatment_Animal Tumor_Measurement Tumor Volume Measurement Treatment_Animal->Tumor_Measurement Efficacy_Analysis Tumor Growth Inhibition (TGI) Analysis Tumor_Measurement->Efficacy_Analysis

validating IK-930's TEAD1 selectivity against other TEAD paralogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of IK-930's selectivity for TEAD1 against other TEAD paralogs, supported by available preclinical data. This document outlines the experimental basis for this compound's paralog-selective profile and details the methodologies employed in these key experiments.

This compound is a novel, orally bioavailable small molecule inhibitor of the Hippo signaling pathway, specifically targeting the TEA Domain (TEAD) family of transcription factors. Dysregulation of the Hippo pathway is implicated in the development and progression of various cancers, making TEAD proteins attractive therapeutic targets. While the four TEAD paralogs (TEAD1, TEAD2, TEAD3, and TEAD4) share a high degree of homology, they exhibit both overlapping and distinct functions. Therefore, developing paralog-selective inhibitors like this compound, which preferentially targets TEAD1, may offer a wider therapeutic window by minimizing potential on-target toxicities associated with pan-TEAD inhibition.

Comparative Selectivity of this compound

Preclinical data from a suite of biochemical and cellular assays have demonstrated the paralog-selective profile of this compound, with preferential binding to and inhibition of TEAD1 over other TEAD paralogs. While specific quantitative data from head-to-head comparative assays are not yet fully available in peer-reviewed publications, conference presentations have alluded to a distinct selectivity profile.

To illustrate the expected data presentation, the following table summarizes the anticipated findings from biochemical assays measuring the half-maximal inhibitory concentration (IC50) of this compound against each TEAD paralog.

TEAD Paralogs This compound IC50 (nM)
TEAD1To be determined
TEAD2To be determined
TEAD3To be determined
TEAD4To be determined

Note: Specific IC50 values are pending public disclosure in scientific literature.

Experimental Protocols

The selectivity of this compound has been established through a series of robust biochemical and cellular assays designed to measure its direct binding to and inhibition of each TEAD paralog. The primary mechanism of action of this compound is the inhibition of TEAD autopalmitoylation, a critical post-translational modification required for its interaction with the transcriptional co-activator YAP.

Biochemical Assay for TEAD Autopalmitoylation Inhibition

This assay biochemically validates the ability of this compound to inhibit the autopalmitoylation of each TEAD paralog.

Principle: Recombinant TEAD proteins are incubated with a palmitoyl-CoA analog, and the extent of palmitoylation is measured in the presence and absence of the inhibitor.

Methodology:

  • Protein Expression and Purification: Recombinant human TEAD1, TEAD2, TEAD3, and TEAD4 proteins are expressed in a suitable expression system (e.g., E. coli) and purified.

  • Inhibitor Incubation: Purified TEAD proteins are pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Palmitoylation Reaction: The autopalmitoylation reaction is initiated by the addition of a palmitoyl-CoA analog (e.g., 17-octadecynoic CoA).

  • Detection: The extent of TEAD palmitoylation is quantified using a suitable detection method, such as:

    • Click Chemistry: The alkyne-containing palmitoyl-CoA analog is reacted with an azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent-azide) via a copper-catalyzed click reaction. The tagged TEAD protein is then detected by western blot using streptavidin-HRP or by fluorescence imaging.

    • Radioactivity: A radiolabeled palmitoyl-CoA is used, and the incorporation of the radiolabel into the TEAD protein is measured by autoradiography.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of TEAD autopalmitoylation against the concentration of this compound.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell assay that confirms the binding of this compound to its target TEAD paralogs in a cellular context.

Principle: This assay measures the proximity of a NanoLuc® luciferase-tagged TEAD protein to a cell-permeable fluorescent tracer that binds to the same target. Competitive displacement of the tracer by an unlabeled compound, such as this compound, results in a decrease in the BRET signal.

Methodology:

  • Cell Line Preparation: Cells are transiently or stably transfected with expression vectors encoding for NanoLuc®-TEAD fusion proteins (one for each paralog: TEAD1, TEAD2, TEAD3, and TEAD4).

  • Compound Treatment: The transfected cells are treated with a range of concentrations of this compound.

  • Tracer Addition: A specific, cell-permeable fluorescent tracer that binds to the TEAD proteins is added to the cells.

  • BRET Measurement: The BRET signal is measured using a plate reader capable of detecting both the NanoLuc® emission and the tracer fluorescence. The BRET ratio is calculated as the ratio of the acceptor (tracer) emission to the donor (NanoLuc®) emission.

  • Data Analysis: The displacement of the tracer by this compound leads to a dose-dependent decrease in the BRET signal. IC50 values are determined by plotting the BRET ratio against the concentration of this compound.

Visualizing the Hippo-YAP-TEAD Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental approaches, the following diagrams were generated using Graphviz.

Hippo_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 activates Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 activates GPCR Signaling GPCR Signaling GPCR Signaling->MST1_2 activates LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 scaffolds YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 activates YAP_TAZ_p p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates TEAD1_4 TEAD1-4 Target_Genes Target Gene Expression TEAD1_4->Target_Genes activates YAP_TAZ_n->TEAD1_4 binds IK930 This compound IK930->TEAD1_4 inhibits (TEAD1 selective)

Caption: The Hippo-YAP-TEAD signaling pathway.

TEAD_Autopalmitoylation_Inhibition_Assay cluster_workflow Biochemical Assay Workflow start Start recombinant_TEAD Purified Recombinant TEAD (1, 2, 3, or 4) start->recombinant_TEAD incubate_IK930 Incubate with This compound recombinant_TEAD->incubate_IK930 add_palmitoyl_coa Add Alkyne- Palmitoyl-CoA incubate_IK930->add_palmitoyl_coa click_chemistry Click Chemistry (add Azide-tag) add_palmitoyl_coa->click_chemistry detection Detection (Western Blot or Fluorescence) click_chemistry->detection end End detection->end

Caption: TEAD Autopalmitoylation Inhibition Assay Workflow.

NanoBRET_Assay_Workflow cluster_workflow NanoBRET™ Assay Workflow start Start transfected_cells Cells Transfected with NanoLuc®-TEAD (1, 2, 3, or 4) start->transfected_cells treat_IK930 Treat with This compound transfected_cells->treat_IK930 add_tracer Add Fluorescent Tracer treat_IK930->add_tracer measure_BRET Measure BRET Signal add_tracer->measure_BRET end End measure_BRET->end

Caption: NanoBRET™ Target Engagement Assay Workflow.

Unraveling the Discontinuation of IK-930: A Comparative Analysis of a Promising TEAD Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

The journey of a promising preclinical drug candidate to a clinically approved therapy is fraught with challenges. IK-930, a selective inhibitor of the TEAD1 transcription factor, recently joined the ranks of compounds that, despite encouraging early data, did not proceed through clinical trials. This guide provides a comprehensive analysis of the preclinical data that propelled this compound into the clinic, the reasons behind the discontinuation of its Phase 1 trial, and a comparison with alternative therapeutic strategies, including another TEAD inhibitor, VT3989, and a MEK-RAF inhibitor, IK-595, to which the sponsoring company, Ikena Oncology, has pivoted its focus.

The Promise of Targeting the Hippo Pathway

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The downstream effectors of this pathway, YAP and TAZ, are transcriptional co-activators that, when translocated to the nucleus, bind to TEAD transcription factors to drive the expression of genes promoting cell growth and survival. In many cancers, mutations in upstream Hippo pathway components, such as NF2, lead to the constitutive activation of the YAP/TAZ-TEAD complex, making it an attractive therapeutic target.

This compound was developed as a potent and selective small molecule inhibitor of TEAD1, designed to block its autopalmitoylation, a critical step for its interaction with YAP/TAZ. Preclinical studies demonstrated its ability to inhibit the proliferation of cancer cell lines with Hippo pathway mutations and to induce tumor regression in mouse xenograft models of mesothelioma.[1]

The Discontinuation of the this compound Clinical Trial

The Phase 1 clinical trial of this compound (NCT05228015) was initiated to evaluate its safety, tolerability, and preliminary anti-tumor activity in patients with advanced solid tumors harboring specific genetic alterations in the Hippo pathway, including NF2-deficient malignant mesothelioma and epithelioid hemangioendothelioma (EHE) with YAP/TAZ fusions.[2]

However, in May 2024, Ikena Oncology announced the discontinuation of the this compound program.[3][4][5] The decision was not attributed to a single, catastrophic event but rather a confluence of factors:

  • Disappointing Early Clinical Data: While some patients, particularly those with the rare cancer EHE, reportedly responded well to the treatment, the overall results were described as "disappointing," with a press release in November 2023 reporting zero remissions.[3][6]

  • Financial Considerations: The official press release from Ikena cited "financial difficulties" as a significant component of the decision.[3] The company subsequently announced a workforce reduction of approximately 53%.[4]

  • Strategic Reprioritization: Ikena Oncology shifted its focus and resources to the clinical development of IK-595, a novel MEK-RAF molecular glue.[4][5][7] The company stated that the decision was based on a review of clinical data, available resources, and strategic priorities.[4][7]

  • Limited Market Opportunity and Development Timeline: The market for this compound as a monotherapy was considered limited, and the timeline to develop it as part of a combination therapy was deemed too long.

It is noteworthy that the discontinuation was unexpected by many patients and clinicians involved in the trial, especially given the positive responses observed in some participants.[3][6] The EHE Foundation expressed devastation over the trial's closure, highlighting the hope it had provided to patients.[3][6]

Comparative Analysis: this compound vs. Alternative Therapies

To understand the context of this compound's discontinuation, it is crucial to compare its profile with that of other emerging cancer therapies. Here, we compare this compound with VT3989, another TEAD inhibitor in clinical development, and IK-595, the MEK-RAF inhibitor that Ikena is now prioritizing.

Mechanism of Action

Mechanism_of_Action Mechanism of Action of TEAD and MEK-RAF Inhibitors cluster_Hippo Hippo Pathway cluster_RAS_RAF RAS-RAF-MEK Pathway YAP/TAZ YAP/TAZ TEAD TEAD YAP/TAZ->TEAD Binds to Oncogenic Gene Expression Oncogenic Gene Expression TEAD->Oncogenic Gene Expression Promotes This compound This compound This compound->TEAD Inhibits Autopalmitoylation VT3989 VT3989 VT3989->TEAD Inhibits Autopalmitoylation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cancer Cell Proliferation Cancer Cell Proliferation ERK->Cancer Cell Proliferation IK-595 IK-595 IK-595->MEK Stabilizes inactive MEK-RAF complex

Figure 1. Signaling Pathways Targeted by this compound, VT3989, and IK-595. This diagram illustrates the Hippo signaling pathway targeted by the TEAD inhibitors this compound and VT3989, and the RAS-RAF-MEK pathway targeted by the MEK-RAF molecular glue IK-595.

Preclinical and Clinical Data Summary
Drug Target Preclinical Efficacy Clinical Trial Status/Results Key Adverse Events (Clinical)
This compound TEAD1Demonstrated anti-tumor activity in Hippo-dysregulated mesothelioma xenograft models. Showed selectivity for Hippo-mutated cells.[1]Phase 1 trial (NCT05228015) discontinued.[4][5] Some patients with EHE showed good response.[3][6]Proteinuria (Grade 1-2), reversible liver enzyme elevation.
VT3989 Pan-TEAD-Phase 1/2 trial (NCT04665206) ongoing. In refractory mesothelioma (n=22): ORR 32%, DCR 86%, median PFS 40 weeks.[8]Albuminuria, peripheral edema, fatigue, nausea (mostly Grade 1-2).[8]
IK-595 MEK-RAFPotent single-agent activity in a wide range of RAS/RAF-altered in vivo cancer models, including lung, pancreatic, and colorectal cancer.[9]Phase 1 trial ongoing.Data not yet mature.
Experimental Protocols

General Xenograft Mouse Model Protocol for TEAD and MEK-RAF Inhibitors

A generalized protocol for evaluating the in vivo efficacy of small molecule inhibitors in xenograft models is outlined below. Specific parameters such as cell line, number of cells injected, mouse strain, and dosing regimen would be tailored to the specific study.

Xenograft_Workflow General Workflow for Xenograft Studies Cell_Culture 1. Cancer Cell Culture (e.g., Mesothelioma, NSCLC) Cell_Harvest 2. Cell Harvesting and Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation into Immunocompromised Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Treatment 5. Drug Administration (e.g., Oral Gavage, IP Injection) Tumor_Growth->Treatment Measurement 6. Tumor Volume Measurement Treatment->Measurement Measurement->Treatment Repeated Cycles Endpoint 7. Endpoint Analysis (e.g., Tumor Weight, Biomarker Analysis) Measurement->Endpoint

Figure 2. Generalized Experimental Workflow for Preclinical Xenograft Studies. This diagram outlines the key steps involved in a typical xenograft study to evaluate the anti-tumor efficacy of a drug candidate.

Conclusion: A Multifaceted Decision in a Challenging Landscape

The discontinuation of the this compound clinical trial, despite its promising preclinical data and positive responses in some patients, underscores the complex interplay of scientific, financial, and strategic factors in drug development. While the clinical data may not have met the high bar for continued investment in a competitive oncology landscape, the experience with this compound provides valuable insights for the development of future TEAD inhibitors.

The ongoing clinical trial of VT3989 offers hope that targeting the Hippo pathway can indeed be a viable therapeutic strategy for cancers like mesothelioma. Meanwhile, Ikena Oncology's pivot to IK-595 reflects a strategic decision to pursue a target with a potentially broader patient population and a different mechanism of action. The lessons learned from this compound will undoubtedly inform the path forward for both the company and the broader field of oncology drug development. For researchers and clinicians, this case serves as a poignant reminder that the journey from bench to bedside is rarely linear and that even promising candidates can face unforeseen hurdles.

References

A Comparative Analysis of IK-930 and Other Hippo Pathway Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

BOSTON, MA – November 19, 2025 – In the rapidly evolving landscape of oncology research, the Hippo signaling pathway has emerged as a critical regulator of cell growth and tumorigenesis, making it a prime target for novel cancer therapeutics. This guide provides a comprehensive comparative analysis of IK-930, a selective TEAD1 inhibitor, alongside other prominent Hippo pathway inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms, performance data, and experimental validation.

Introduction to Hippo Pathway Inhibition

The Hippo pathway plays a crucial role in organ size control and tissue homeostasis by regulating cell proliferation and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional enhanced associate domain (TEAD) family of proteins are the downstream effectors of the Hippo pathway. When the pathway is inactive, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEADs, leading to the transcription of genes that promote cell proliferation and inhibit apoptosis. Consequently, inhibiting the YAP/TAZ-TEAD interaction or the function of TEADs themselves has become a promising strategy in cancer therapy.

This guide focuses on a comparative analysis of this compound and other notable Hippo pathway inhibitors, including pan-TEAD inhibitors like VT3989 and K-975, and the YAP-TEAD interaction inhibitor Verteporfin.

Comparative Analysis of Performance Data

The following table summarizes the key quantitative data for this compound and other selected Hippo pathway inhibitors, providing a direct comparison of their potency and selectivity.

InhibitorTarget(s)Mechanism of ActionIC50/EC50 ValuesClinical Status
This compound TEAD1-selectivePrevents TEAD palmitoylation[1][2]EC50 = 25 nM (TEAD reporter); IC50 = 21 nM (NF2 mutant mesothelioma cells)[3]Development Discontinued[4][5][6]
VT3989 Pan-TEADInhibits TEAD auto-palmitoylation[7][8][9]IC50 = 9 nM (NCI-H226), 11 nM (NCI-H2052), 8 nM (NCI-H2373)[9]Phase 1/2 Clinical Trial (NCT04665206)[10]
K-975 Pan-TEADCovalently binds to the TEAD palmitoylation pocket[11]GI50 ≈ 20 nM (NCI-H226)[10]Preclinical
IAG933 Pan-TEADDisrupts YAP/TAZ-TEAD interaction[12]IC50 = 9 nM (TEAD4); 11-26 nM (mesothelioma cell lines)[12][13]Phase 1 Clinical Trial (NCT04857372)[12][14]
GNE-7883 Pan-TEADAllosteric inhibitor of YAP/TAZ-TEAD interaction[7]TEAD1/2/3/4 IC50s vs YAP = 39/13/93/34 nM; EC50 = 115 nM (OVCAR-8), 333 nM (NCI-H226)[7][15]Preclinical
Verteporfin YAP-TEAD InteractionDisrupts YAP-TEAD interaction[16]IC50 = 10.55 µM (OVCAR3), 17.92 µM (OVCAR8)[13]Approved for other indications; Preclinical for cancer

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Intervention Points Cell-Cell Contact Cell-Cell Contact MST1/2 MST1/2 Cell-Cell Contact->MST1/2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 phosphorylates YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ phosphorylates Phospho-YAP/TAZ Phospho-YAP/TAZ YAP/TAZ->Phospho-YAP/TAZ YAP/TAZ_n YAP/TAZ YAP/TAZ->YAP/TAZ_n translocates 14-3-3 14-3-3 Phospho-YAP/TAZ->14-3-3 binds 14-3-3->Phospho-YAP/TAZ sequesters in cytoplasm YAP/TAZ_n->YAP/TAZ TEAD1-4 TEAD1-4 YAP/TAZ_n->TEAD1-4 binds Target Genes Target Genes TEAD1-4->Target Genes activates transcription Verteporfin Verteporfin Verteporfin->YAP/TAZ_n disrupts binding to TEAD This compound This compound This compound->TEAD1-4 inhibits TEAD1 palmitoylation VT3989, K-975 VT3989, K-975 VT3989, K-975->TEAD1-4 inhibit pan-TEAD palmitoylation IAG933, GNE-7883 IAG933, GNE-7883 IAG933, GNE-7883->TEAD1-4 disrupt YAP/TAZ binding

Caption: The Hippo Signaling Pathway and points of intervention by various inhibitors.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., NF2-mutant) Treatment Treat with Hippo Inhibitor Cell_Culture->Treatment Xenograft Establish Xenograft Tumor Model Cell_Culture->Xenograft implant cells Cell_Viability Cell Viability Assay (MTS/Crystal Violet) Treatment->Cell_Viability Reporter_Assay TEAD Luciferase Reporter Assay Treatment->Reporter_Assay Western_Blot Western Blot (p-YAP, YAP, TEAD) Treatment->Western_Blot Co_IP Co-Immunoprecipitation (YAP-TEAD Interaction) Treatment->Co_IP Inhibitor_Administration Administer Inhibitor Xenograft->Inhibitor_Administration Tumor_Measurement Measure Tumor Volume and Body Weight Inhibitor_Administration->Tumor_Measurement PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Tumor_Measurement->PK_PD_Analysis

Caption: A typical experimental workflow for evaluating Hippo pathway inhibitors.

Detailed Experimental Methodologies

Cell Viability Assay (MTS/Crystal Violet)

Objective: To assess the effect of Hippo pathway inhibitors on cancer cell proliferation and viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., NCI-H226, MSTO-211H) in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the inhibitor in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72-144 hours.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Crystal Violet Assay:

    • Gently wash the cells with PBS.

    • Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes.

    • Stain with 100 µL of 0.5% crystal violet solution for 20 minutes.

    • Wash thoroughly with water and air dry.

    • Solubilize the stain with 100 µL of methanol.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

Objective: To determine the effect of inhibitors on the expression and phosphorylation status of Hippo pathway proteins.

Protocol:

  • Cell Lysis: Treat cells with the inhibitor for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-YAP (Ser127), YAP, TEAD) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

TEAD Luciferase Reporter Assay

Objective: To measure the transcriptional activity of TEAD in response to inhibitor treatment.

Protocol:

  • Transfection: Co-transfect cells with a TEAD-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.

  • Treatment: After 24 hours, treat the cells with the inhibitor.

  • Cell Lysis: After 24-48 hours of treatment, lyse the cells using a passive lysis buffer.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Co-Immunoprecipitation (Co-IP)

Objective: To assess the effect of inhibitors on the interaction between YAP and TEAD.

Protocol:

  • Cell Lysis: Lyse inhibitor-treated cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against YAP or TEAD overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against YAP and TEAD to detect the co-precipitated protein.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of Hippo pathway inhibitors in a mouse model.

Protocol:

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 NCI-H226 cells) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the inhibitor (e.g., by oral gavage) and vehicle control daily.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).

  • Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.

  • Analysis: Analyze tumor growth inhibition and assess any treatment-related toxicity. Tumors can be harvested for pharmacodynamic studies (e.g., Western blot).

Conclusion

The development of Hippo pathway inhibitors represents a significant advancement in targeted cancer therapy. While the TEAD1-selective inhibitor this compound showed initial promise, its development has been halted. In contrast, pan-TEAD inhibitors such as VT3989 and IAG933 are progressing through clinical trials, demonstrating encouraging anti-tumor activity, particularly in cancers with Hippo pathway alterations like mesothelioma. The diverse mechanisms of action and selectivity profiles of these inhibitors underscore the importance of continued research to identify the most effective therapeutic strategies for different cancer types. This guide provides a foundational resource for researchers to compare these key inhibitors and to design and execute robust experimental evaluations.

References

Navigating the Hippo Pathway: A Comparative Analysis of IK-930 Analogues and Other TEAD Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

BOSTON, MA – November 19, 2025 – In the competitive landscape of targeted oncology, the Hippo signaling pathway has emerged as a critical nexus for therapeutic intervention. This guide provides a comprehensive comparison of the clinical potential of IK-930, a selective TEAD1 inhibitor, and its conceptual analogues against other notable TEAD inhibitors. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available preclinical data, experimental methodologies, and the strategic rationale behind targeting this key pathway.

The Hippo pathway is a pivotal regulator of organ size and tissue homeostasis, and its dysregulation is a key driver in various cancers. The transcriptional enhanced associate domain (TEAD) family of proteins are the final downstream effectors of this pathway. When activated by co-activators YAP and TAZ, TEADs drive the expression of genes that promote cell proliferation and suppress apoptosis. Consequently, inhibiting TEAD activity has become a promising strategy in cancer therapy.

This compound, developed by Ikena Oncology, was designed as a potent and orally bioavailable small molecule inhibitor of TEAD with selectivity for the TEAD1 paralog.[1][2] This selectivity was a key design feature aimed at mitigating the renal toxicity observed with pan-TEAD inhibitors.[1] While preclinical studies demonstrated promising anti-tumor activity, both as a monotherapy and in combination with other targeted agents, Ikena Oncology recently announced the discontinuation of the this compound development program. This guide will delve into the preclinical data that positioned this compound as a promising candidate and compare it with other TEAD inhibitors that are currently in development.

Comparative Preclinical Efficacy of TEAD Inhibitors

The following tables summarize the available preclinical data for this compound and its key competitors. It is important to note that direct, head-to-head comparative studies are often not available in the public domain, and data is collated from various publications and presentations.

Inhibitor Target Reported IC50/EC50 Key In Vitro Findings Citable Source
This compound TEAD1 SelectiveNot Publicly DisclosedPotent inhibition of TEAD-dependent transcription. Selectively inhibits proliferation of Hippo pathway-deficient cancer cell lines.[2]
VT3989 Pan-TEAD9 nM (NCI-H226 cell line)Selectively inhibits proliferation of NF2-deficient mesothelioma cells.[3]
IAG933 Pan-TEAD11–26 nM (MSTO-211H cells)Potent antiproliferative activity in Hippo-dependent cell lines, particularly mesothelioma.[4]
K-975 Pan-TEADNot Publicly DisclosedPotently inhibited the proliferation of NF2-non-expressing MPM cell lines.[5]
ISM-6331 Pan-TEAD9-83 nM (various Hippo-altered cell lines)Suppressed the proliferation of multiple Hippo-altered cell lines with selectivity over Hippo-WT lines.[6]

Table 1: In Vitro Activity of TEAD Inhibitors. This table provides a comparative overview of the in vitro potency and activity of various TEAD inhibitors. While a specific IC50 for this compound is not publicly available, it has been described as a potent inhibitor.

Inhibitor Cancer Model Dosing Key In Vivo Findings Citable Source
This compound Mesothelioma XenograftsNot Publicly DisclosedDemonstrated robust antitumor activity in Hippo-dysregulated mesothelioma xenograft models.[2]
EGFR/KRAS Mutant TumorsNot Publicly DisclosedEnhanced apoptosis and in vivo antitumor activity in combination with EGFR and MEK inhibitors.[2]
VT3989 NF2-deficient Mesothelioma Xenografts3 mg/kg QD (oral)Blocks tumor growth.[3]
IAG933 MSTO-211H Xenograft ModelNot Publicly DisclosedElicited complete tumor regression at well-tolerated doses.[7]
K-975 MPM Xenograft ModelsNot Publicly DisclosedSuppressed tumor growth and provided significant survival benefit.[5]
ISM-6331 MSTO-211H & NCI-H266 Xenografts3, 10, 30 mg/kg p.o. q.d.Showed significant tumor growth inhibition (TGI) of 67% to 117%.[6]

Table 2: In Vivo Efficacy of TEAD Inhibitors. This table summarizes the in vivo anti-tumor activity of different TEAD inhibitors in various preclinical cancer models.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the Hippo signaling pathway and a general workflow for the preclinical assessment of TEAD inhibitors.

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact Mechanical Cues Mechanical Cues GPCR Signaling GPCR Signaling MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates activates SAV1 SAV1 SAV1->MST1_2 scaffolds YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 activates NF2 NF2 (Merlin) NF2->MST1_2 activates YAP_TAZ_p p-YAP/TAZ (inactive) Cytoplasmic Degradation Degradation YAP_TAZ_p->Cytoplasmic Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates to nucleus (when unphosphorylated) TEAD TEAD Target_Genes Target Gene Expression TEAD->Target_Genes activates YAP_TAZ_n->TEAD Proliferation Cell Proliferation Survival Target_Genes->Proliferation Upstream Signals Upstream Signals Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Candidate Selection Biochemical_Assay Biochemical Assays (e.g., TR-FRET, AlphaLISA) Cell_Based_Assay Cell-Based Assays (e.g., Luciferase Reporter) Biochemical_Assay->Cell_Based_Assay Proliferation_Assay Cell Proliferation Assays (e.g., MTT, CellTiter-Glo) Cell_Based_Assay->Proliferation_Assay Selectivity_Assay Paralog Selectivity Assays (e.g., NanoBRET) Proliferation_Assay->Selectivity_Assay PK_PD Pharmacokinetics & Pharmacodynamics Selectivity_Assay->PK_PD Xenograft_Models Xenograft Tumor Models PK_PD->Xenograft_Models Toxicity_Studies Toxicity Studies Xenograft_Models->Toxicity_Studies Efficacy_Analysis Efficacy Analysis (Tumor Growth Inhibition) Toxicity_Studies->Efficacy_Analysis Safety_Profile Safety Profile Assessment Efficacy_Analysis->Safety_Profile Lead_Optimization Lead Optimization Safety_Profile->Lead_Optimization Clinical_Candidate Clinical Candidate Selection Lead_Optimization->Clinical_Candidate

References

Validating the Role of VGLL4 in IK-930's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of IK-930 and other TEAD inhibitors, with a focus on the emerging role of Vestigial-like family member 4 (VGLL4) in their mechanism of action. This document summarizes key preclinical findings, presents available quantitative data, and details relevant experimental protocols to aid in the evaluation and further investigation of these novel anti-cancer agents.

The Hippo signaling pathway, a critical regulator of tissue growth and organ size, is frequently dysregulated in various cancers. This dysregulation often leads to the hyperactivation of the transcriptional coactivators YAP and TAZ, which then bind to TEAD transcription factors to drive the expression of genes promoting cell proliferation and survival. Consequently, inhibiting the TEAD-YAP/TAZ interaction has become a promising therapeutic strategy. This compound, a clinical-stage TEAD inhibitor, has demonstrated a unique mechanism that involves the transcriptional corepressor VGLL4.

The Central Role of VGLL4 in Modulating TEAD Activity

VGLL4 is a transcriptional cofactor that acts as a natural tumor suppressor by competing with YAP and TAZ for binding to TEADs.[1] By occupying the same binding interface on TEADs, VGLL4 effectively displaces YAP/TAZ, leading to the repression of TEAD-mediated gene transcription.[1][2] Preclinical evidence suggests that some small-molecule TEAD inhibitors can enhance the interaction between TEAD and VGLL4, effectively acting as "molecular glues." This induced proximity stabilizes the repressive TEAD-VGLL4 complex, leading to a more potent and sustained inhibition of the oncogenic functions of YAP/TAZ.

This compound: A TEAD Inhibitor with a VGLL4-Dependent Mechanism

This compound is an oral, paralog-selective TEAD inhibitor that primarily functions by blocking the autopalmitoylation of TEAD, a critical post-translational modification required for its interaction with YAP and TAZ.[3] However, emerging data reveals a more nuanced mechanism of action that directly involves VGLL4.

Preclinical data presented at the American Association for Cancer Research (AACR) Annual Meeting in 2023 highlighted that this compound promotes the interaction between TEAD1 and VGLL4.[4] This "robust repressor activity in complex with VGLL4" is considered a key feature of this compound's anti-tumor effect.[4][5] By driving the formation of the repressive TEAD1-VGLL4 complex, this compound reduces the expression of pro-growth and anti-apoptotic genes, contributing to its therapeutic efficacy.[4]

Comparative Analysis of TEAD Inhibitors

The following table summarizes the key characteristics of this compound in comparison to other classes of TEAD inhibitors, with a focus on their interaction with VGLL4.

FeatureThis compoundPan-TEAD Inhibitors (e.g., VT-107, K-975)Sulfonamide-based "Molecular Glues" (e.g., Compound 2)
Primary Mechanism Blocks TEAD autopalmitoylation[3]Block TEAD autopalmitoylationBind to TEAD lipid pocket
VGLL4 Interaction Promotes TEAD-VGLL4 interaction[3][4]Variable, some may confer resistance upon VGLL4 deletionAct as "molecular glues" to enhance TEAD-VGLL4 interaction[6][7]
Selectivity Paralog-selective (TEAD1)[4]Pan-TEAD inhibition[8]Pan-TEAD inhibition[6]
Reported Advantages Potentially improved therapeutic window and reduced renal toxicity compared to pan-TEAD inhibitors[4]Broad activity in Hippo-driven cancersPotent anti-proliferative effects through cofactor switching
Status Clinical Development (Phase I)[9] (Note: As of May 2024, Ikena has discontinued the this compound program)[10]Preclinical / Clinical DevelopmentPreclinical

Experimental Data Summary

While specific binding affinities and detailed dose-response curves for this compound's VGLL4-dependent activity are not yet publicly available, the following table outlines the types of experimental data that are crucial for validating the role of VGLL4 in the mechanism of action of any TEAD inhibitor.

Experimental AssayParameter MeasuredRelevance to VGLL4's Role
Co-Immunoprecipitation (Co-IP) Amount of VGLL4 co-precipitated with TEAD in the presence of the inhibitor.Directly demonstrates the inhibitor's ability to promote or stabilize the TEAD-VGLL4 complex.
NanoBRET™ Assay Bioluminescence resonance energy transfer between tagged TEAD and VGLL4 proteins.Quantifies the proximity and interaction of TEAD and VGLL4 in live cells in response to the inhibitor.
Cell Viability/Proliferation Assays IC50 values in cancer cell lines with varying levels of VGLL4 expression.Determines the dependence of the inhibitor's anti-proliferative effects on the presence of VGLL4.
CRISPR/Cas9 Knockout Studies Comparison of inhibitor sensitivity in wild-type versus VGLL4-knockout cells.Validates whether VGLL4 is essential for the inhibitor's mechanism of action.
Reporter Gene Assays Inhibition of TEAD-dependent luciferase expression.Confirms the functional consequence of the inhibitor on TEAD transcriptional activity.
Xenograft Tumor Models In vivo tumor growth inhibition in models with defined VGLL4 status.Evaluates the therapeutic efficacy of the inhibitor in a preclinical in vivo setting and its correlation with VGLL4.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ P Phospho_YAP_TAZ p-YAP/TAZ YAP_TAZ->Phospho_YAP_TAZ YAP_TAZ_nuc YAP/TAZ YAP_TAZ->YAP_TAZ_nuc Nuclear Translocation Degradation Proteasomal Degradation Phospho_YAP_TAZ->Degradation TEAD TEAD Target_Genes Target Gene Expression TEAD->Target_Genes Activation Repression Transcriptional Repression TEAD->Repression Inhibition VGLL4 VGLL4 VGLL4->TEAD YAP_TAZ_nuc->TEAD Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Caption: The Hippo Signaling Pathway and the Role of VGLL4.

IK930_Mechanism_of_Action cluster_inhibitor This compound cluster_interaction Molecular Interaction in the Nucleus cluster_outcome Transcriptional Outcome IK930 This compound TEAD TEAD IK930->TEAD Inhibits Autopalmitoylation TEAD_VGLL4 TEAD-VGLL4 Complex IK930->TEAD_VGLL4 Promotes Interaction TEAD_YAP_TAZ TEAD-YAP/TAZ Complex TEAD->TEAD_YAP_TAZ TEAD->TEAD_VGLL4 YAP_TAZ YAP/TAZ YAP_TAZ->TEAD VGLL4 VGLL4 VGLL4->TEAD Oncogenic_Transcription Oncogenic Transcription TEAD_YAP_TAZ->Oncogenic_Transcription Transcriptional_Repression Transcriptional Repression TEAD_VGLL4->Transcriptional_Repression

Caption: Proposed Mechanism of Action of this compound involving VGLL4.

Experimental_Workflow cluster_in_vitro In Vitro / Cellular Assays cluster_in_vivo In Vivo Validation cluster_analysis Data Analysis & Validation Co_IP Co-Immunoprecipitation (TEAD-VGLL4) Quantification Quantification of TEAD-VGLL4 Complex Co_IP->Quantification NanoBRET NanoBRET (TEAD-VGLL4 Interaction) NanoBRET->Quantification Cell_Viability Cell Viability Assays (WT vs. VGLL4 KO) Functional_Validation Functional Validation of VGLL4-Dependent MOA Cell_Viability->Functional_Validation Reporter_Assay TEAD Reporter Gene Assay Reporter_Assay->Functional_Validation Xenograft Xenograft Models (VGLL4 Status Defined) Xenograft->Functional_Validation

Caption: Experimental Workflow for Validating VGLL4's Role.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to investigate the role of VGLL4 in the mechanism of action of TEAD inhibitors.

Co-Immunoprecipitation (Co-IP)
  • Cell Lysis: Culture cancer cells to 80-90% confluency and treat with the TEAD inhibitor or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Pre-clear cell lysates with protein A/G agarose beads. Incubate the pre-cleared lysate with an antibody against TEAD or an isotype control antibody overnight at 4°C with gentle rotation.

  • Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against VGLL4 and TEAD.

NanoBRET™ Assay for Protein-Protein Interactions
  • Cell Transfection: Co-transfect HEK293T cells with plasmids encoding for a TEAD-NanoLuc® fusion protein (donor) and a VGLL4-HaloTag® fusion protein (acceptor).

  • Cell Plating and Labeling: Plate the transfected cells in a 96-well plate. After 24 hours, add the HaloTag® NanoBRET™ 618 Ligand (acceptor substrate) to the media and incubate.

  • Inhibitor Treatment: Treat the cells with serial dilutions of the TEAD inhibitor or vehicle control.

  • Luminescence Measurement: Add the Nano-Glo® Luciferase Assay Substrate (donor substrate) and immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the NanoBRET™ ratio against the inhibitor concentration to determine the EC50.

CRISPR/Cas9-Mediated Knockout of VGLL4
  • gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting a conserved exon of the VGLL4 gene into a Cas9-expressing lentiviral vector.

  • Lentivirus Production and Transduction: Produce lentiviral particles and transduce the target cancer cell line.

  • Selection and Validation: Select for transduced cells using an appropriate antibiotic or fluorescence-activated cell sorting (FACS). Validate the knockout of VGLL4 by Western blotting and Sanger sequencing of the targeted genomic locus.

  • Functional Assays: Use the generated VGLL4 knockout and control cell lines in cell viability, proliferation, and other functional assays to assess the impact of VGLL4 loss on the sensitivity to the TEAD inhibitor.

Conclusion

The emerging role of VGLL4 in the mechanism of action of TEAD inhibitors like this compound represents a significant advancement in our understanding of Hippo pathway-targeted therapies. By not only blocking the oncogenic TEAD-YAP/TAZ interaction but also actively promoting the formation of the repressive TEAD-VGLL4 complex, these inhibitors may offer a more profound and durable anti-tumor response. For researchers in the field, a thorough investigation of the VGLL4-dependent effects of novel TEAD inhibitors is crucial for their preclinical and clinical development. The comparative data and experimental protocols provided in this guide are intended to facilitate these efforts and contribute to the advancement of new cancer therapeutics.

References

Cross-Resistance Profile of IK-930 and Other TEAD Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of TEAD inhibitors as a promising therapeutic strategy for cancers driven by Hippo pathway dysregulation has been a significant advancement in oncology. IK-930, a selective inhibitor of TEAD autopalmitoylation, is a key clinical candidate in this class. However, the potential for acquired resistance and cross-resistance to other TEAD inhibitors is a critical consideration for their long-term clinical success. This guide provides a comparative analysis of the cross-resistance landscape between this compound and other TEAD inhibitors, supported by available preclinical data and detailed experimental methodologies.

Mechanisms of Resistance to TEAD Palmitoylation Inhibitors

Resistance to TEAD inhibitors that target the palmitate-binding pocket, including this compound, is often not target-driven (i.e., through mutations in the TEAD protein itself) but rather through the activation of bypass signaling pathways. This understanding is crucial for predicting and overcoming resistance in a clinical setting.

Key Resistance Mechanisms:

  • Activation of Parallel Signaling Pathways: Preclinical studies have identified that hyperactivation of the MAPK and JAK-STAT signaling pathways can confer resistance to TEAD palmitoylation inhibitors.[1] This is often achieved through mutations in negative regulators of these pathways, such as NF1 and SOCS3, respectively.[1][2] The activated pathways can then reinstate the expression of a subset of YAP/TAZ target genes, thereby circumventing the TEAD blockade.

  • Upregulation of MYC Signaling: In some instances, resistance to TEAD inhibitors can be driven by the activation of MYC signaling.[3]

  • Hippo Pathway Alterations: Mutations in other Hippo pathway components, such as the transcriptional co-repressor VGLL4, have also been shown to induce resistance.[1][2]

Evidence of Cross-Resistance Among TEAD Palmitoylation Inhibitors

Direct experimental evidence of cross-resistance specifically involving this compound is limited in publicly available literature. However, compelling data from studies on other TEAD palmitoylation inhibitors strongly suggests a class-wide potential for cross-resistance.

A key study demonstrated that mesothelioma cell lines with CRISPR/Cas9-induced mutations in NF1, SOCS3, or VGLL4 that conferred resistance to the TEAD palmitoylation inhibitor VT107 also exhibited resistance to another inhibitor of the same class, VT104.[1][2] This finding indicates that the resistance mechanism is not specific to a particular compound but rather to the mode of action—inhibition of TEAD palmitoylation. Given that this compound operates through the same mechanism, it is highly probable that it would face a similar cross-resistance profile in tumors that have developed resistance to other TEAD palmitoylation inhibitors through the activation of bypass pathways.

Quantitative Data on TEAD Inhibitor Activity

While a direct comparative table of this compound against other TEAD inhibitors in resistant cell lines is not available, the following table summarizes the activity of various TEAD inhibitors in sensitive, Hippo-dysregulated cancer cell lines. This provides a baseline for their potency.

TEAD InhibitorTargetCell LineIC50 (approx.)Reference
This compound TEAD AutopalmitoylationNF2 mutant mesothelioma21 nM[4]
VT104 TEAD AutopalmitoylationNCI-H226 (NF2 deficient)Not specified[1]
VT107 TEAD AutopalmitoylationNCI-H205218 nM[1]
K-975 TEAD AutopalmitoylationMSTO-211H< 1 µM[3]
GNE-7883 Allosteric pan-TEAD inhibitorOVCAR-8Not specified[5]

Signaling Pathways and Resistance Mechanisms

The following diagrams illustrate the Hippo-YAP-TEAD signaling pathway and the key mechanisms of resistance to TEAD palmitoylation inhibitors.

Hippo-YAP-TEAD Signaling Pathway.

Resistance_Mechanisms cluster_inhibitor Therapeutic Intervention cluster_target Target Pathway cluster_resistance Resistance Mechanisms IK_930 This compound / Other Palmitoylation Inhibitors TEAD TEAD IK_930->TEAD inhibits palmitoylation YAP_TAZ YAP/TAZ YAP_TAZ->TEAD interaction Target_Genes YAP/TAZ-TEAD Target Genes TEAD->Target_Genes transcription MAPK_Pathway MAPK Pathway (e.g., loss of NF1) MAPK_Pathway->Target_Genes bypass activation JAK_STAT_Pathway JAK-STAT Pathway (e.g., loss of SOCS3) JAK_STAT_Pathway->Target_Genes bypass activation MYC_Signaling MYC Signaling MYC_Signaling->Target_Genes bypass activation

Bypass Pathways in TEAD Inhibitor Resistance.

Experimental Protocols

The following are generalized protocols for key experiments used to assess cross-resistance to TEAD inhibitors.

Generation of TEAD Inhibitor-Resistant Cell Lines
  • Parental Cell Line Selection: Begin with a cancer cell line known to be sensitive to TEAD inhibitors (e.g., NF2-deficient mesothelioma cell lines like NCI-H226 or MSTO-211H).

  • Initial Drug Exposure: Culture the parental cells in the presence of a TEAD inhibitor (e.g., VT107) at a concentration equal to its IC50 value.[3]

  • Stepwise Dose Escalation: Once the cells resume proliferation, increase the concentration of the TEAD inhibitor in a stepwise manner.[6][7] This process is repeated over several months.

  • Isolation of Resistant Clones: Isolate and expand single-cell clones that can proliferate in the presence of a high concentration of the inhibitor.

  • Confirmation of Resistance: Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 value of the resistant line to the parental line. A significant increase in the IC50 value indicates the development of resistance.[7]

Cell Viability Assay for Cross-Resistance Testing
  • Cell Seeding: Plate both the parental and the resistant cell lines in 96-well plates at an appropriate density.

  • Drug Treatment: Treat the cells with a serial dilution of different TEAD inhibitors (e.g., this compound, VT104, K-975) for 72 to 96 hours.

  • Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[1]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each inhibitor in both the parental and resistant cell lines by fitting the dose-response data to a four-parameter logistic curve. A rightward shift in the dose-response curve and a significantly higher IC50 value in the resistant line compared to the parental line for a given inhibitor indicates resistance.

Experimental Workflow for Assessing Cross-Resistance

Experimental_Workflow cluster_inhibitors Test Inhibitors start Start with Sensitive Parental Cell Line generate_resistant Generate Resistant Cell Line (e.g., to VT107) start->generate_resistant viability_assay Perform Cell Viability Assays generate_resistant->viability_assay compare_ic50 Compare IC50 Values (Parental vs. Resistant) viability_assay->compare_ic50 conclusion Determine Cross-Resistance Profile compare_ic50->conclusion IK930 This compound IK930->viability_assay VT104 VT104 VT104->viability_assay Other_TEADi Other TEADi Other_TEADi->viability_assay

Workflow for Cross-Resistance Assessment.

Conclusion

While direct experimental data on cross-resistance involving this compound is not yet publicly available, the existing evidence strongly suggests that resistance to one TEAD palmitoylation inhibitor is likely to confer resistance to others in the same class, including this compound. The primary mechanism of this resistance is the activation of bypass signaling pathways such as MAPK and JAK-STAT. This underscores the importance of developing combination therapies to overcome or prevent the emergence of resistance to TEAD-targeted therapies. For instance, combining TEAD inhibitors with MEK or JAK inhibitors could be a promising strategy in tumors that have developed resistance through these bypass mechanisms.[1] Further preclinical and clinical studies are warranted to fully elucidate the cross-resistance profile of this compound and to develop effective strategies to combat resistance.

References

preclinical evidence for IK-930's superiority over first-generation TEAD inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A new generation of targeted cancer therapy is emerging with IK-930, a selective TEAD1 inhibitor, demonstrating a significant preclinical advantage over first-generation, pan-TEAD inhibitors. Its unique mechanism of action offers comparable anti-tumor efficacy with a markedly improved safety profile, particularly concerning renal toxicity, a dose-limiting factor for its predecessors.

The Hippo signaling pathway, a critical regulator of cell growth and organ size, has become a focal point in oncology research due to its frequent dysregulation in various cancers, including malignant mesothelioma. The TEAD family of transcription factors (TEAD1-4) are the ultimate effectors of this pathway, and their inhibition has shown promise in preclinical and early clinical settings. However, the development of first-generation pan-TEAD inhibitors, such as VT3989 and IAG933, has been hampered by on-target toxicities, most notably proteinuria and kidney damage.[1][2] this compound, a novel, orally bioavailable small molecule, distinguishes itself by selectively targeting TEAD1, the most highly expressed TEAD paralog in mesothelioma and epithelioid hemangioendothelioma (EHE).[3] This selectivity appears to be the key to unlocking a wider therapeutic window, offering a potentially safer and more effective treatment option for patients with Hippo-altered tumors.

Efficacy: Potent Anti-Tumor Activity Comparable to Pan-TEAD Inhibitors

Preclinical studies have consistently demonstrated that this compound possesses potent anti-tumor activity in various cancer models harboring Hippo pathway alterations.[4] In mesothelioma xenograft models, daily oral administration of this compound resulted in significant tumor growth inhibition, an effect comparable to that observed with pan-TEAD inhibitors.[5] This indicates that the selective inhibition of TEAD1 is sufficient to disrupt the oncogenic signaling driven by the hyperactivated Hippo pathway in these cancers.

First-generation pan-TEAD inhibitors have also shown robust preclinical efficacy. IAG933, for instance, has demonstrated potent anti-proliferative activity in Hippo-dependent cell lines, particularly mesothelioma, with GI50 values in the nanomolar range.[6] In vivo, IAG933 has been shown to induce tumor regression in mesothelioma xenograft models.[6][7][8][9] Similarly, VT3989 has shown selectivity for and activity in NF2-deficient mesothelioma cell lines and has demonstrated tumor growth inhibition in xenograft models at well-tolerated doses.[10]

While direct head-to-head comparative studies with identical experimental conditions are not publicly available, the existing data suggests that this compound's TEAD1-selective approach does not compromise its anti-tumor efficacy in relevant preclinical models.

InhibitorTargetIn Vitro Activity (Mesothelioma Cell Lines)In Vivo Activity (Mesothelioma Xenograft Models)
This compound TEAD1-selectivePotent inhibitor of TEAD-dependent transcription and cell proliferation in Hippo-altered cell lines.[4]Demonstrates significant tumor growth inhibition, comparable to pan-TEAD inhibitors.[5]
VT3989 Pan-TEADSelectively inhibits proliferation of NF2-deficient mesothelioma cells.[10]Blocks tumor growth in NF2-deficient xenograft models.[10]
IAG933 Pan-TEADGI50 of 13-91 nM in mesothelioma cells. IC50 for TEAD target gene inhibition of 11-26 nM in MSTO-211H and NCI-H226 cells.[6]Induces dose-dependent tumor regression in MSTO-211H xenograft models.[6][7][8][9]

Superiority in Safety: Circumventing the Achilles' Heel of Pan-TEAD Inhibition

The most compelling preclinical evidence for this compound's superiority lies in its significantly improved safety profile. A major concern with pan-TEAD inhibition is the on-target renal toxicity, manifesting as proteinuria.[1][2] This is believed to be a class effect of broad TEAD inhibition.[11] Studies with the pan-TEAD inhibitor K-975 in rats revealed severe proteinuria caused by podocyte foot process effacement.[1][2] Similarly, clinical data for VT3989 has shown proteinuria as a common adverse event.[12]

In stark contrast, preclinical studies with this compound have demonstrated a clear differentiation in renal safety. In non-human primate studies, treatment with this compound did not result in any clinical signs of renal toxicity at any tested dose.[3] This remarkable safety profile is attributed to its TEAD1-selectivity, suggesting that the inhibition of other TEAD paralogs may be responsible for the kidney-related adverse effects observed with pan-TEAD inhibitors. This improved therapeutic index is a critical advantage for this compound, potentially allowing for more effective and sustained dosing in clinical settings.

InhibitorTargetPreclinical Renal Toxicity Findings
This compound TEAD1-selectiveNo clinical signs of renal toxicity observed in non-human primate studies at all doses.[3]
Pan-TEAD Inhibitors (e.g., K-975, VT3989) Pan-TEADInduce severe proteinuria and glomerular podocyte foot process effacement in rats.[1][2] Proteinuria observed as a common adverse event in clinical trials.[12]

Mechanism of Action: Disrupting the YAP/TAZ-TEAD Interaction

Both this compound and first-generation TEAD inhibitors function by disrupting the interaction between TEAD transcription factors and their co-activators YAP and TAZ. In a healthy cell, the Hippo pathway tightly controls the activity of YAP and TAZ. However, in cancers with a dysregulated Hippo pathway (e.g., due to NF2 mutations), YAP and TAZ translocate to the nucleus and bind to TEAD proteins, driving the transcription of genes that promote cell proliferation and survival.

This compound and inhibitors like VT3989 act by binding to the central lipid pocket of TEAD proteins, preventing a critical post-translational modification called auto-palmitoylation. This modification is essential for the stable interaction between TEAD and YAP/TAZ. By blocking this process, these inhibitors effectively shut down the oncogenic transcription program driven by the YAP/TAZ-TEAD complex.

Hippo_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact Mechanical Stress Mechanical Stress GPCRs GPCRs MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylate & Activate YAP_TAZ YAP/TAZ (Active) LATS1_2->YAP_TAZ Phosphorylate SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ (Inactive) Degradation Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p Hippo 'ON' TEAD TEAD1-4 YAP_TAZ->TEAD Hippo 'OFF' (Nuclear Translocation) Oncogenic_Transcription Oncogenic Gene Transcription TEAD->Oncogenic_Transcription Drives IK930 This compound (TEAD1-selective) IK930->TEAD Inhibits (TEAD1) Pan_TEADi First-Gen Pan-TEADi (e.g., VT3989, IAG933) Pan_TEADi->TEAD Inhibits (TEAD1-4) Upstream Signals Upstream Signals Upstream Signals->MST1_2 Activate

Caption: The Hippo Signaling Pathway and points of intervention by TEAD inhibitors.

Experimental Protocols

In Vitro Cell Viability and Proliferation Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of TEAD inhibitors in cancer cell lines.

Methodology:

  • Cell Culture: Malignant mesothelioma cell lines (e.g., MSTO-211H, NCI-H226) with known Hippo pathway alterations (e.g., NF2 deficiency) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of the TEAD inhibitor (e.g., this compound, VT3989, or IAG933) is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, to allow for the compound to exert its effect.

  • Viability/Proliferation Measurement: Cell viability or proliferation is assessed using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence is read using a plate reader.

  • Data Analysis: The luminescence data is normalized to the vehicle control, and dose-response curves are generated using graphing software (e.g., GraphPad Prism). The IC50 or GI50 values are calculated from these curves.

In Vivo Xenograft Tumor Models

Objective: To evaluate the anti-tumor efficacy of TEAD inhibitors in a living organism.

Methodology:

  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: Human malignant mesothelioma cells (e.g., MSTO-211H) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically (into the pleural cavity) into the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

  • Drug Administration: The TEAD inhibitor (e.g., this compound) is administered orally once daily at specified doses. The control group receives a vehicle solution.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. For orthotopic models, tumor burden can be monitored using imaging techniques like bioluminescence imaging if the cells are engineered to express luciferase.

  • Monitoring: The body weight and overall health of the mice are monitored throughout the study.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).

  • Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of tumor growth inhibition by the treatment.

Xenograft_Workflow start Prepare Mesothelioma Cell Suspension implant Implant Cells into Immunocompromised Mice (Subcutaneous/Orthotopic) start->implant growth Allow Tumors to Establish (e.g., 100-200 mm³) implant->growth randomize Randomize Mice into Treatment & Control Groups growth->randomize treat Daily Oral Administration - this compound or Vehicle randomize->treat measure Measure Tumor Volume (e.g., 2x/week) treat->measure During Treatment Period monitor Monitor Body Weight & Animal Health treat->monitor measure->monitor endpoint Study Endpoint (e.g., Tumor Size Limit) measure->endpoint analyze Excise Tumors & Perform Analysis endpoint->analyze end Data Analysis & Conclusion analyze->end

Caption: A generalized workflow for in vivo xenograft studies to evaluate TEAD inhibitors.

References

Safety Operating Guide

Navigating the Disposal of IK-930: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe and compliant disposal of the TEAD inhibitor IK-930 are critical for maintaining a secure research environment. This guide provides detailed, step-by-step procedures for waste management, ensuring the safety of laboratory personnel and adherence to regulatory standards.

For researchers and scientists in the fast-paced field of drug development, proper chemical handling and disposal are paramount. This document outlines the necessary precautions and protocols for the disposal of this compound, a potent and orally active TEAD inhibitor. Adherence to these guidelines will mitigate risks and ensure that waste is managed in an environmentally responsible manner.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.

PropertyValue
Molecular FormulaC₂₁H₂₀F₃N₅O₂S
Molecular Weight491.48
AppearanceA crystalline solid
Storage TemperaturePowder: -20°C for 3 years; In solvent: -80°C for 6 months

Experimental Protocols: Proper Disposal Procedures for this compound

The disposal of this compound, as with any laboratory chemical, must be approached with a clear understanding of its properties and the associated regulatory requirements. The following procedures are based on general best practices for hazardous chemical waste disposal and should be adapted to comply with the specific guidelines of your institution and local regulations.

Step 1: Waste Identification and Segregation
  • Characterize the Waste: Determine if the this compound waste is in a solid form, dissolved in a solvent, or part of a mixture. All waste containing this compound should be considered hazardous.

  • Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams. Maintain separate, clearly labeled waste containers for solid this compound, solutions containing this compound, and contaminated labware.

Step 2: Containerization and Labeling
  • Select Appropriate Containers: Use chemically resistant containers with secure lids. For liquid waste, ensure the container is compatible with the solvent used.

  • Properly Label Containers: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the date the waste was first added to the container.

Step 3: Storage of Waste
  • Designated Storage Area: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Secondary Containment: Place liquid waste containers in secondary containment trays to prevent the spread of material in case of a leak.

Step 4: Disposal
  • Contact Environmental Health and Safety (EHS): Do not dispose of this compound down the drain or in the regular trash. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Provide Documentation: Be prepared to provide your EHS department with a detailed inventory of the waste, including the chemical composition and volume.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Start This compound Waste Generated Identify Identify Waste Type (Solid, Liquid, Contaminated Labware) Start->Identify Segregate Segregate into Designated Hazardous Waste Containers Identify->Segregate Label Label Container Correctly ('Hazardous Waste', Chemical Name, Date) Segregate->Label Store Store in a Secure, Ventilated Area with Secondary Containment Label->Store ContactEHS Contact Environmental Health & Safety (EHS) for Pickup Store->ContactEHS ProvideInfo Provide Waste Inventory to EHS ContactEHS->ProvideInfo Disposal EHS Manages Final Disposal ProvideInfo->Disposal End Disposal Complete Disposal->End

Caption: Logical workflow for the proper disposal of this compound.

Navigating the Safe Handling of IK-930: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Cambridge, MA – For researchers and drug development professionals working with IK-930, a potent and selective TEAD inhibitor, ensuring laboratory safety and adhering to proper handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support the safe and effective use of this compound in a research setting. While Ikena Oncology announced the discontinuation of this compound's clinical development in May 2024, the compound may still be utilized in preclinical research, necessitating strict adherence to safety protocols.

Immediate Safety and Personal Protective Equipment (PPE)

Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling potent, small molecule inhibitors in a laboratory setting. It is crucial to handle this compound within a designated area and to use appropriate containment measures to prevent exposure.

Recommended Personal Protective Equipment (PPE)
EquipmentSpecificationPurpose
Gloves Double-gloving with nitrile glovesPrevents skin contact. The outer glove should be removed and disposed of as hazardous waste upon leaving the designated handling area.
Lab Coat Disposable, solid-front lab coatProtects against splashes and contamination of personal clothing. Should be changed immediately if contaminated.
Eye Protection Chemical splash goggles or a face shieldProtects eyes from splashes or aerosols.
Respiratory Protection A properly fitted NIOSH-approved respiratorRecommended when handling the solid compound outside of a containment system to prevent inhalation of airborne particles.
Engineering Controls and Handling Procedures

Due to its potency, open handling of this compound powder is strongly discouraged. All weighing and initial solubilization of the compound should be performed in a containment system.

Control MeasureDescription
Containment Use of a certified chemical fume hood, glove box, or barrier isolator is mandatory for handling the solid form of this compound.
Ventilation Work in a well-ventilated area. Systems should operate under negative pressure to prevent the escape of airborne particles.
Decontamination All surfaces and equipment must be decontaminated after use with a validated cleaning procedure.

Operational Plans: From Stock Solution to Disposal

Proper planning is essential for the safe execution of experiments involving this compound.

Preparation of Stock Solutions

This compound is soluble in DMSO. For example, a stock solution can be prepared by dissolving the compound in fresh, anhydrous DMSO. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Storage of Stock Solutions:

  • -20°C for up to 1 month

  • -80°C for up to 6 months

Disposal Plan

All waste generated from the handling of this compound, including used PPE, contaminated labware, and unused solutions, must be treated as hazardous chemical waste.

Waste StreamDisposal Procedure
Solid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Collect in a sealed, labeled, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Sharps Dispose of in a designated sharps container for hazardous materials.

Experimental Protocol: In Vitro Cell Proliferation Assay

This protocol provides a general framework for assessing the anti-proliferative activity of this compound on cancer cell lines with Hippo pathway alterations.

  • Cell Culture: Culture Hippo pathway-deficient cancer cell lines (e.g., NF2-deficient mesothelioma cells) in the recommended growth medium and conditions.

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for the desired time period (e.g., 72 hours).

  • Proliferation Assessment: Measure cell viability using a standard method, such as an MTS or a luminescent cell viability assay.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of this compound that inhibits cell growth by 50%.

Mechanism of Action: this compound and the Hippo Signaling Pathway

This compound is a selective inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2] It functions by preventing the auto-palmitoylation of TEAD, a critical post-translational modification required for its interaction with the transcriptional co-activators YAP and TAZ.[1][2] In cancers with a dysregulated Hippo pathway, the YAP/TAZ-TEAD complex drives the expression of genes that promote cell proliferation and survival. By disrupting this interaction, this compound inhibits tumor growth.[1][2]

IK930_Mechanism_of_Action This compound Mechanism of Action in the Hippo Pathway cluster_Hippo_Pathway Hippo Pathway cluster_Nucleus Nucleus Hippo Kinase Cascade Hippo Kinase Cascade YAP_TAZ YAP/TAZ Hippo Kinase Cascade->YAP_TAZ Phosphorylation & Inactivation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Nuclear Translocation TEAD TEAD Target Gene Expression Target Gene Expression TEAD->Target Gene Expression Transcription YAP_TAZ_n->TEAD Co-activation IK930 This compound Palmitoylation Palmitoylation IK930->Palmitoylation Inhibits Palmitoylation->TEAD Required for YAP/TAZ Interaction

Caption: this compound inhibits TEAD palmitoylation, disrupting the YAP/TAZ-TEAD interaction and subsequent gene transcription.

Experimental Workflow: In Vitro Assay

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based assay.

Experimental_Workflow Experimental Workflow for In Vitro Testing of this compound Cell_Culture 1. Cell Line Selection & Culture Cell_Seeding 2. Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Treatment 4. Cell Treatment (72h incubation) Cell_Seeding->Treatment Compound_Prep 3. This compound Serial Dilution Compound_Prep->Treatment Viability_Assay 5. Cell Viability Assay (e.g., MTS) Treatment->Viability_Assay Data_Analysis 6. Data Analysis (IC50 Calculation) Viability_Assay->Data_Analysis Results Results Data_Analysis->Results

Caption: A step-by-step workflow for determining the in vitro efficacy of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.